Product packaging for 4,5,5-trifluoropent-4-enoic Acid(Cat. No.:CAS No. 110003-22-0)

4,5,5-trifluoropent-4-enoic Acid

Cat. No.: B018484
CAS No.: 110003-22-0
M. Wt: 154.09 g/mol
InChI Key: YWHZHTHRRXAUFQ-UHFFFAOYSA-N
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Description

4,5,5-trifluoropent-4-enoic Acid is a useful research compound. Its molecular formula is C5H5F3O2 and its molecular weight is 154.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3O2 B018484 4,5,5-trifluoropent-4-enoic Acid CAS No. 110003-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,5-trifluoropent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZHTHRRXAUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382089
Record name 4,5,5-trifluoropent-4-enoic Acid
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Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110003-22-0
Record name 4,5,5-trifluoropent-4-enoic Acid
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Record name 110003-22-0
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Foundational & Exploratory

The Synthesis of 4,5,5-Trifluoropent-4-enoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-Trifluoropent-4-enoic acid is a fluorinated carboxylic acid with potential applications in materials science and as a building block in medicinal chemistry. Its structural features, including a terminal trifluorovinyl group, suggest it may serve as a precursor for polymers or as a bioisosteric replacement for other chemical moieties in drug design. One noted application is in the preparation of polymer electrolytes for lithium-ion batteries[]. This guide provides a speculative, yet chemically sound, approach to its synthesis, designed to inform researchers in the field.

Compound Profile

Basic information for this compound has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 110003-22-0[]
Molecular Formula C₅H₅F₃O₂[]
Molecular Weight 154.09 g/mol []
Boiling Point (Predicted) 205.1 ± 40.0 °C[]
Density (Predicted) 1.336 ± 0.06 g/cm³[]

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is proposed, starting from the readily available trifluoroethanol. This hypothetical route involves the formation of a trifluorovinyl nucleophile, its reaction with an appropriate electrophile, and subsequent functional group manipulation to yield the target carboxylic acid.

Synthetic Pathway for this compound cluster_0 Step 1: Generation of Trifluorovinyl Anion Equivalent cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Oxidation and Deprotection A 2,2,2-Trifluoroethanol B Trifluoroacetaldehyde A->B Oxidation C 1-Bromo-2,2,2-trifluoroethane B->C Halogenation D Trifluorovinyl Lithium C->D Lithiation F 1,1-Diethoxy-5,6,6-trifluorohex-5-en-3-ol D->F Nucleophilic Addition E 3,3-Diethoxypropanal E->F G 1,1-Diethoxy-5,6,6-trifluorohex-5-en-3-one F->G Oxidation H This compound G->H Oxidative Cleavage & Hydrolysis

Figure 1: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocols

The following protocols are illustrative and based on general procedures for similar transformations.

Step 1: Generation of Trifluorovinyl Lithium
  • Oxidation of 2,2,2-Trifluoroethanol: 2,2,2-Trifluoroethanol is oxidized to trifluoroacetaldehyde using a standard oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Halogenation: Trifluoroacetaldehyde is then converted to 1-bromo-2,2,2-trifluoroethane via a two-step process involving reduction to the corresponding alcohol followed by bromination with PBr₃.

  • Lithiation: 1-Bromo-2,2,2-trifluoroethane is treated with two equivalents of n-butyllithium in a non-polar solvent like hexane at low temperatures (e.g., -78 °C) to generate trifluorovinyl lithium.

Step 2: Carbon-Carbon Bond Formation
  • Nucleophilic Addition: The freshly prepared trifluorovinyl lithium is added to a solution of 3,3-diethoxypropanal in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • Extraction and Purification: The product, 1,1-diethoxy-5,6,6-trifluorohex-5-en-3-ol, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by column chromatography.

Step 3: Oxidation and Deprotection
  • Oxidation of the Alcohol: The secondary alcohol from the previous step is oxidized to the corresponding ketone, 1,1-diethoxy-5,6,6-trifluorohex-5-en-3-one, using an oxidizing agent like the Dess-Martin periodinane in DCM.

  • Oxidative Cleavage and Hydrolysis: The resulting ketone is then subjected to oxidative cleavage of the acetal and subsequent oxidation of the intermediate aldehyde to the carboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate under basic conditions, followed by acidic workup.

  • Final Purification: The crude this compound is purified by recrystallization or distillation under reduced pressure.

Hypothetical Quantitative Data

The following table summarizes the expected, yet hypothetical, yields and key parameters for each step.

StepReactionStarting Material (SM)ReagentsProductExpected Yield (%)
1Generation of Trifluorovinyl Lithium2,2,2-TrifluoroethanolPCC, PBr₃, n-BuLiTrifluorovinyl Lithium (in situ)N/A
2C-C Bond FormationTrifluorovinyl Lithium, 3,3-DiethoxypropanalTHF1,1-Diethoxy-5,6,6-trifluorohex-5-en-3-ol60-70
3Oxidation & Deprotection1,1-Diethoxy-5,6,6-trifluorohex-5-en-3-olDess-Martin Periodinane, KMnO₄, H₃O⁺This compound 40-50

Potential Challenges and Alternative Approaches

  • Stability of Trifluorovinyl Lithium: Trifluorovinyl lithium is known to be unstable and can decompose. Careful temperature control is crucial. Alternative trifluorovinylating agents, such as trifluorovinylmagnesium bromide or trifluorovinylzinc reagents, could offer greater stability.

  • Oxidative Cleavage: The final oxidative cleavage and hydrolysis step might lead to side reactions. A two-step approach involving acidic hydrolysis of the acetal to the aldehyde followed by a milder oxidation (e.g., Pinnick oxidation) could provide a cleaner conversion to the carboxylic acid.

  • Alternative C-C Bond Formation: A cross-coupling reaction, for instance, a Sonogashira coupling of a terminal alkyne with a trifluorovinyl halide followed by partial reduction and functional group manipulation, could be an alternative route.

Conclusion

While a definitive, published synthesis of this compound remains to be reported, this technical guide outlines a chemically sound and plausible synthetic strategy. The proposed pathway leverages well-established reactions in organofluorine chemistry and provides a solid foundation for researchers aiming to synthesize this and related fluorinated compounds. The successful execution of this synthesis would provide valuable material for further research into its applications in materials science and drug discovery. All protocols and data presented are intended for illustrative purposes and require experimental validation.

References

4,5,5-Trifluoropent-4-enoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This technical guide provides a summary of the known chemical properties and applications of 4,5,5-trifluoropent-4-enoic acid, a fluorinated carboxylic acid of interest to researchers in materials science, particularly in the development of advanced battery technologies. This document is intended for an audience of researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a specialty chemical with the molecular formula C5H5F3O2.[][2] Its structure incorporates both a carboxylic acid functional group and a terminal trifluorovinyl group, which impart unique chemical characteristics. While extensive experimental data is limited in publicly accessible literature, a combination of catalog information and predicted properties provides a foundational understanding of this compound.

Physicochemical Data

The majority of available quantitative data on the physical properties of this compound are predicted values. These are summarized in the table below for clear comparison. It is presented as a yellow liquid.

PropertyValueSource
Molecular Formula C5H5F3O2[][2]
Molecular Weight 154.09 g/mol [2]
CAS Number 110003-22-0
IUPAC Name This compound[2]
Canonical SMILES C(CC(=O)O)C(=C(F)F)F[2]
InChI Key YWHZHTHRRXAUFQ-UHFFFAOYSA-N[2]
Predicted Boiling Point 205.1 ± 40.0 °C[2]
Predicted Density 1.336 ± 0.06 g/cm³[2]
Predicted XLogP3 0.8[2]
Topological Polar Surface Area 37.3 Ų[2]
Complexity 160[2]

Applications in Materials Science

The primary documented application of this compound is in the formulation of polymer electrolytes for lithium-ion batteries.[] The presence of the trifluoro group can enhance the electrochemical stability and ionic conductivity of the resulting polymer, making it a valuable monomer for creating safer and more efficient solid-state electrolytes.

Experimental Protocols

Reactivity and Stability

While specific reactivity data is scarce, the chemical behavior of this compound can be inferred from its functional groups. The carboxylic acid moiety will undergo typical reactions such as esterification, amidation, and reduction. The trifluorovinyl group is an electron-withdrawing group that can influence the reactivity of the double bond, making it susceptible to nucleophilic addition reactions.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Researchers working with this compound would need to perform their own analytical characterization.

Biological Activity

There is no published information regarding the biological activity, toxicity, or any associated signaling pathways for this compound. Its primary application appears to be in materials science, and it has not been investigated for pharmacological purposes.

Logical Relationship of Properties and Application

The following diagram illustrates the logical flow from the chemical structure of this compound to its key properties and its primary application.

G A This compound (C5H5F3O2) B Carboxylic Acid Group (-COOH) A->B C Trifluorovinyl Group (-CF=CF2) A->C D Chemical Reactivity (e.g., Esterification, Polymerization) B->D C->D E Electrochemical Stability C->E F Polymer Electrolyte for Lithium-Ion Batteries D->F E->F

Caption: Logical flow from chemical structure to application.

References

In-depth Technical Guide: 4,5,5-Trifluoro-4-pentenoic Acid (CAS 110003-22-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 4,5,5-Trifluoro-4-pentenoic acid (CAS Number: 110003-22-0). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into its potential applications.

Core Properties

4,5,5-Trifluoro-4-pentenoic acid is a fluorinated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . Its structure features a terminal trifluorovinyl group, which imparts unique chemical and biological properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4,5,5-Trifluoro-4-pentenoic acid is presented in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₅H₅F₃O₂BOC Sciences
Molecular Weight 154.09 g/mol BOC Sciences
CAS Number 110003-22-0
Boiling Point (Predicted) 205.1 ± 40.0 °CChemicalBook[1]
Density (Predicted) 1.336 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 4.27 ± 0.10ChemicalBook

Synthesis and Reactivity

The primary reactivity of 4,5,5-Trifluoro-4-pentenoic acid lies in the functional group transformations of its carboxylic acid moiety. A key reaction is the conversion to its corresponding acid chloride, which serves as a versatile intermediate for the synthesis of a variety of derivatives, such as amides and esters.

Experimental Protocol: Synthesis of 4,5,5-Trifluoropent-4-enoyl Chloride

This protocol is adapted from the synthesis of related amide derivatives and outlines the conversion of the carboxylic acid to the acid chloride.

Materials:

  • 4,5,5-Trifluoropent-4-enoic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,5,5-trifluoropent-4-enoyl chloride.

  • The crude acid chloride can be used in the next step without further purification.

Synthesis_Workflow Acid 4,5,5-Trifluoro-4-pentenoic Acid Reagents Oxalyl Chloride, DCM, cat. DMF Acid->Reagents AcidChloride 4,5,5-Trifluoropent-4-enoyl Chloride Reagents->AcidChloride Proposed_MOA Compound 4,5,5-Trifluoro-4-pentenamide Derivative Target Nematode Biological Target(s) Compound->Target Binding Effect Physiological Disruption (e.g., Neuromuscular, Metabolic) Target->Effect Inhibition/ Modulation Outcome Nematicidal Activity Effect->Outcome Amide_Synthesis_Workflow AcidChloride 4,5,5-Trifluoropent-4-enoyl Chloride Amide 4,5,5-Trifluoro-N-(heteroaryl methyl) pent-4-enamide AcidChloride->Amide Amine Heteroaryl methylamine Amine->Amide Base Triethylamine, DCM Base->Amide

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-Trifluoropent-4-enoic acid is a fluorinated carboxylic acid with potential applications in materials science and as a building block in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making compounds like this of interest for developing novel materials and therapeutic agents. This document serves as a technical guide, presenting predicted spectroscopic data, plausible synthetic routes, and general analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.8-3.0Triplet2H-CH₂-COOH
~2.5-2.7Triplet2H=CH-CH₂-

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~175-180-COOH
~145-155 (triplet)=CF₂
~115-125 (doublet)=CF-
~30-35-CH₂-COOH
~25-30=CH-CH₂-

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (ppm)MultiplicityAssignment
-80 to -90DoubletF (trans to alkyl)
-90 to -100DoubletF (cis to alkyl)
-110 to -120Triplet=CF-

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
1640-1680MediumC=C stretch
1000-1300StrongC-F stretch

Table 5: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
154[M]⁺ (Molecular Ion)
135[M - F]⁺
109[M - COOH]⁺
45[COOH]⁺

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the trifluorovinyl group, followed by functional group manipulations to yield the carboxylic acid.

Step 1: Synthesis of a Trifluoromethyl Ketone Precursor A suitable starting material would be a protected 4-oxopentanoic acid derivative. For instance, the methyl ester of 4-oxopentanoic acid can be fluorinated using various modern fluorinating agents to introduce the gem-difluoro group at the 5-position.

Step 2: Formation of the Trifluorovinyl Group The resulting difluoro-ketoester can then be subjected to a deoxofluorination reaction to introduce the third fluorine atom and form the trifluorovinyl group.

Step 3: Hydrolysis The final step would involve the hydrolysis of the ester group to the carboxylic acid under either acidic or basic conditions.

G start Methyl 4-oxopentanoate step1 Fluorination start->step1 intermediate1 Methyl 5,5-difluoro-4-oxopentanoate step1->intermediate1 step2 Deoxofluorination intermediate1->step2 intermediate2 Methyl 4,5,5-trifluoropent-4-enoate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the general procedure for acquiring and interpreting the spectroscopic data for a novel compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize Compound purification Purify (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms structure_elucidation Elucidate Chemical Structure nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_comparison Compare with Predicted Data structure_elucidation->data_comparison final_report Final Characterization Report data_comparison->final_report Confirmation

Caption: General workflow for spectroscopic analysis of a novel compound.

Potential Signaling Pathway Identification

As this compound is a novel compound, its biological activity and associated signaling pathways are unknown. The following diagram illustrates a general workflow for identifying the biological targets and signaling pathways of a new chemical entity.

G cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway Pathway Analysis cluster_validation Validation start Novel Compound (this compound) phenotypic_screening Phenotypic Screening (Cell-based assays) start->phenotypic_screening target_based_screening Target-Based Screening (Biochemical assays) start->target_based_screening pull_down Affinity Chromatography/ Pull-down Assays phenotypic_screening->pull_down proteomics Chemical Proteomics target_based_screening->proteomics transcriptomics Transcriptomics (RNA-Seq) pull_down->transcriptomics phosphoproteomics Phosphoproteomics proteomics->phosphoproteomics bioinformatics Bioinformatics Analysis transcriptomics->bioinformatics phosphoproteomics->bioinformatics knockdown Gene Knockdown/Knockout bioinformatics->knockdown inhibitor_studies Pathway Inhibitor Studies bioinformatics->inhibitor_studies validated_pathway Validated Signaling Pathway knockdown->validated_pathway inhibitor_studies->validated_pathway

Caption: Workflow for identifying the biological signaling pathway of a novel compound.

4,5,5-trifluoropent-4-enoic acid IUPAC name.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4,5,5-trifluoropent-4-enoic acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and its primary application in the development of advanced materials for energy storage. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Nomenclature and Chemical Identity

  • IUPAC Name : this compound[]

  • Synonyms : 4,5,5-Trifluoro-4-pentenoic acid[]

  • CAS Number : 110003-22-0[]

  • Molecular Formula : C5H5F3O2[]

  • Canonical SMILES : C(CC(=O)O)C(=C(F)F)F[]

  • InChI Key : YWHZHTHRRXAUFQ-UHFFFAOYSA-N[]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

PropertyValueSource
Molecular Weight154.09 g/mol []
Exact Mass154.02416388 g/mol []
Predicted Boiling Point205.1 ± 40.0 °C[]
Predicted Density1.336 ± 0.06 g/cm³[]
XLogP30.8[]
Hydrogen Bond Donor Count1[]
Hydrogen Bond Acceptor Count2[]
Rotatable Bond Count2[]
Topological Polar Surface Area37.3 Ų[]
Complexity160[]

Synthesis and Preparation

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Final Product start_A Fluorinated Alkene Precursor reaction Coupling Reaction (e.g., Grignard, Negishi) start_A->reaction start_B Carboxylic Acid Synthon start_B->reaction product This compound reaction->product Work-up & Purification

Caption: Logical workflow for the synthesis of this compound.

Applications in Energy Storage

The primary application of this compound is as a monomer for the preparation of polymer electrolytes for lithium-ion batteries.[] Fluorinated organic compounds are increasingly used as electrolyte components to enhance battery performance. The incorporation of fluorine-containing monomers can improve the thermal stability, electrochemical stability window, and safety of the resulting polymer electrolyte.[2] The C-F bond's properties can help in the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for long-term cycling performance.[2]

Experimental Protocol: Preparation of a Polymer Electrolyte Membrane

The following is a generalized experimental protocol for the preparation of a solid polymer electrolyte (SPE) membrane, a process in which this compound could be utilized as a functional monomer. This process typically involves polymerization followed by solution casting.

Materials:

  • Functional monomer (e.g., this compound)

  • Co-monomer (e.g., vinylidene fluoride (VDF), hexafluoropropylene (HFP))

  • Initiator (e.g., AIBN)

  • Lithium salt (e.g., LiTFSI)

  • Solvent (e.g., Dimethylformamide (DMF))

  • Teflon tray

Procedure:

  • Polymer Synthesis:

    • The functional monomer, co-monomer(s), and initiator are dissolved in a suitable solvent in a reaction vessel.

    • The solution is purged with an inert gas (e.g., Argon) to remove oxygen.

    • The polymerization reaction is carried out at a specific temperature for a set duration to achieve the desired molecular weight.

    • The resulting polymer is precipitated, filtered, washed, and dried under vacuum.

  • Membrane Preparation (Solution Casting Method):

    • The synthesized polymer and a lithium salt (e.g., LiTFSI) are dissolved in a solvent like DMF.[3]

    • The mixture is stirred for an extended period (e.g., 12 hours) to ensure a homogeneous solution.[3]

    • The resulting viscous solution is cast into a Teflon tray.[3]

    • The solvent is evaporated in a vacuum oven at elevated temperatures (e.g., 60°C for 20 hours, then 80°C for 4 hours) to form a solid membrane.[3]

    • The resulting free-standing polymer electrolyte membrane is then cut into desired shapes (e.g., discs) and stored in an inert atmosphere (e.g., an argon-filled glove box) before battery assembly.[3]

G cluster_synthesis Polymer Synthesis cluster_membrane Membrane Fabrication Monomers Monomers (incl. This compound) Polymerization Polymerization in Solvent Monomers->Polymerization Initiator Initiator Initiator->Polymerization Polymer Purified Polymer Polymerization->Polymer Dissolution Dissolution in DMF Polymer->Dissolution LiSalt Lithium Salt (e.g., LiTFSI) LiSalt->Dissolution Casting Solution Casting on Teflon Dish Dissolution->Casting Drying Vacuum Drying Casting->Drying Product Solid Polymer Electrolyte Membrane Drying->Product

Caption: Experimental workflow for preparing a solid polymer electrolyte membrane.

Potential in Drug Development

While the primary documented application of this compound is in materials science, the incorporation of trifluoromethyl groups (-CF3) and other fluorinated moieties is a critical strategy in modern drug design. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. There is no specific literature found that details the use of this compound in drug development, but its structure represents a potential building block for creating novel fluorinated pharmaceutical compounds.

References

Unraveling the Story of Fluorinated Pentenoic Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the fascinating history and scientific journey of fluorinated pentenoic acids. From their synthesis as chemical probes to their role in understanding drug toxicity, these molecules offer a compelling case study in the power of fluorine in medicinal chemistry.

The introduction of fluorine into organic molecules has long been a strategy to modulate their physicochemical and biological properties. This guide delves into the specific class of fluorinated pentenoic acids, examining their discovery, the evolution of their synthesis, and their pivotal role in elucidating metabolic pathways and mechanisms of toxicity, particularly in the context of the anticonvulsant drug valproic acid (VPA).

A Historical Perspective: The Genesis of Fluorinated Pentenoic Acids as Mechanistic Probes

The story of fluorinated pentenoic acids is intrinsically linked to the study of the hepatotoxicity of valproic acid (VPA). A metabolite of VPA, 2-propyl-4-pentenoic acid (4-ene VPA), was identified as a likely culprit in the rare but severe liver damage associated with the drug. Researchers hypothesized that the toxicity stemmed from the mitochondrial β-oxidation of 4-ene VPA to a reactive intermediate, (E)-2,4-diene VPA. This intermediate, in its coenzyme A (CoA) thioester form, was thought to either deplete crucial cellular antioxidants like glutathione (GSH) or inhibit the enzymes responsible for fatty acid metabolism.[1]

To test this hypothesis, scientists required a tool—a molecule that could mimic 4-ene VPA but was resistant to β-oxidation. This led to the strategic synthesis of fluorinated analogs. The introduction of fluorine at the α-position (the carbon adjacent to the carboxylic acid) was predicted to block the enzymatic dehydrogenation step that initiates β-oxidation. This insight spurred the development of key compounds like 2-fluoro-2-propyl-4-pentenoic acid (α-fluoro-4-ene VPA) and 2,2-difluoro-4-pentenoic acid (F2-4-PA) .[1]

These fluorinated molecules served as elegant chemical probes. When administered in preclinical studies, they did not cause the hepatic microvesicular steatosis (fatty liver) observed with their non-fluorinated counterparts.[1] This pivotal finding provided strong evidence that the β-oxidation of 4-ene VPA was indeed the primary mechanism of its toxicity.

Synthesis and Characterization: Building the Molecular Probes

The synthesis of these critical research tools required specialized fluorination techniques. While the precise historical first synthesis of a simple fluorinated pentenoic acid is not prominently documented, the methods employed for creating α-fluoro-4-ene VPA and F2-4-PA built upon established principles of organofluorine chemistry.

Key Experimental Protocols

Synthesis of 2-fluoro-2-propyl-4-pentenoic acid (α-fluoro-4-ene VPA):

  • Preparation of a protected 2-propyl-4-pentenoic acid derivative: The carboxylic acid would first be converted to an ester to protect it from reacting with the fluorinating agent.

  • Enolate formation: A strong base, such as lithium diisopropylamide (LDA), would be used to deprotonate the α-carbon, forming a lithium enolate.

  • Electrophilic fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), would then be introduced to deliver a fluorine atom to the enolate.

  • Deprotection: The ester protecting group would be removed through hydrolysis to yield the final α-fluorinated carboxylic acid.

Synthesis of 2,2-difluoro-4-pentenoic acid (F2-4-PA):

The synthesis of gem-difluorinated compounds often employs different strategies. One common approach involves the use of a difluoromethylenating reagent. A representative, though not definitively the one used for F2-4-PA, synthetic strategy could be:

  • Preparation of an α-ketoester precursor: A suitable starting material would be an α-ketoester with the appropriate carbon skeleton.

  • Deoxyfluorination: The ketone carbonyl would be treated with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the oxygen with two fluorine atoms.

  • Ester hydrolysis: The resulting difluoroester would then be hydrolyzed to the corresponding carboxylic acid.

Physicochemical and Spectroscopic Data

The successful synthesis and purification of these compounds are confirmed through various analytical techniques. Below is a summary of available data for key fluorinated pentenoic acids.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberBoiling Point (°C)
2,2-difluoro-4-pentenoic acidC₅H₆F₂O₂136.1055039-89-956-58 (3 mmHg)
2-fluoro-2-propyl-4-pentenoic acidC₈H₁₃FO₂160.18Not readily availableNot readily available

Spectroscopic Data:

Detailed spectroscopic data is essential for the unambiguous identification of these molecules. While comprehensive datasets for all specific compounds are not publicly compiled, the following represents the type of data that would be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would show characteristic signals for the vinyl protons of the pentenoic chain, as well as the alkyl protons. The fluorine atom at the α-position would cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon bearing the fluorine atom(s) would exhibit a large upfield shift and a characteristic C-F coupling constant.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the fluorine atoms. The chemical shift would be indicative of the electronic environment of the fluorine.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound and to provide information about its structure through fragmentation patterns.

Biological Activity and Mechanism of Action

The primary biological significance of α-fluorinated pentenoic acids lies in their ability to act as mechanistic probes for toxicity studies.

Inhibition of β-Oxidation and Prevention of Hepatotoxicity

As previously mentioned, the key finding from studies involving α-fluoro-4-ene VPA and F2-4-PA was their lack of hepatotoxicity compared to 4-ene VPA.[1] This is attributed to the blockage of mitochondrial β-oxidation. The strong carbon-fluorine bond at the α-position prevents the enzymatic removal of a proton, which is the initial step in this metabolic pathway.

Impact on Glutathione Levels

Studies have shown that 4-ene VPA leads to a depletion of mitochondrial glutathione (GSH), a critical antioxidant. In contrast, α-fluoro-4-ene VPA does not cause this depletion.[1] This further supports the hypothesis that a reactive metabolite formed during β-oxidation is responsible for the oxidative stress associated with VPA toxicity.

The following diagram illustrates the proposed metabolic pathway of 4-ene VPA and how α-fluorination provides a metabolic block.

metabolic_pathway cluster_mitochondrion Mitochondrial Matrix cluster_fluorinated α-Fluorinated Analog 4_ene_VPA 4-ene VPA 4_ene_VPA_CoA 4-ene VPA-CoA 4_ene_VPA->4_ene_VPA_CoA Acyl-CoA Synthetase diene_VPA_CoA (E)-2,4-diene VPA-CoA (Reactive Intermediate) 4_ene_VPA_CoA->diene_VPA_CoA Dehydrogenation beta_oxidation β-Oxidation Enzymes GSH_depletion GSH Depletion diene_VPA_CoA->GSH_depletion diene_VPA_CoA->beta_oxidation Inhibition Toxicity Hepatotoxicity GSH_depletion->Toxicity beta_oxidation->Toxicity leads to alpha_F_4_ene_VPA α-fluoro-4-ene VPA alpha_F_4_ene_VPA_CoA α-fluoro-4-ene VPA-CoA alpha_F_4_ene_VPA->alpha_F_4_ene_VPA_CoA Acyl-CoA Synthetase alpha_F_4_ene_VPA_CoA->beta_oxidation No Substrate metabolic_block Metabolic Block alpha_F_4_ene_VPA_CoA->metabolic_block

Metabolic fate of 4-ene VPA and its α-fluorinated analog.

Future Directions and Applications

The study of fluorinated pentenoic acids has provided invaluable insights into drug metabolism and toxicity. This foundational work opens avenues for future research and development:

  • Drug Design: The principle of using α-fluorination to block β-oxidation can be applied to the design of safer drugs where this metabolic pathway is a known liability.

  • Development of New Probes: More complex fluorinated pentenoic acids could be synthesized to probe other aspects of fatty acid metabolism and transport.

  • Therapeutic Potential: While primarily used as research tools, the unique properties of these molecules could be explored for potential therapeutic applications, for instance, in conditions where modulating fatty acid metabolism is desirable.

References

Theoretical Insights into Trifluorinated Alkene Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trifluorinated alkene carboxylic acids represent a class of organic molecules of significant interest to researchers in drug development and materials science. The incorporation of a trifluoromethyl group onto an alkene backbone bearing a carboxylic acid functionality imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics.[1][2] These properties make them valuable building blocks for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the theoretical studies of trifluorinated alkene carboxylic acids, focusing on their synthesis, molecular properties, and potential biological interactions. It is intended to serve as a comprehensive resource for scientists and professionals working in these fields.

Computational Analysis of Molecular Properties

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of trifluorinated alkene carboxylic acids. These computational approaches provide valuable insights into molecular geometry, reactivity, and spectroscopic characteristics.

Geometrical Parameters
PropertyValueSource
Molecular Formula C4H3F3O2PubChem
Molecular Weight 140.06 g/mol [3][4]
XLogP3 1.3[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Note: The values presented are computationally derived and may vary depending on the level of theory and basis set used in the calculation.

Electronic Properties and Reactivity

The electronic landscape of trifluorinated alkene carboxylic acids is significantly influenced by the strongly electron-withdrawing trifluoromethyl group. This has a profound effect on the reactivity of the double bond and the acidity of the carboxylic acid moiety. Computational studies have explored these aspects through the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. For instance, a computational study on acrylic acid using DFT (B3LYP/STO-3G) calculated a HOMO-LUMO energy gap of 5.545 eV, providing insights into its chemical reactivity and kinetic stability.[5] Similar studies on trifluorinated analogues are crucial for understanding their reactivity profiles.

Spectroscopic Properties

Computational methods are also employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For example, a study on tribromoacetic acid utilized DFT calculations to assign vibrational modes and compare them with experimental spectra.[6] Such theoretical spectroscopic data is invaluable for the characterization of newly synthesized trifluorinated alkene carboxylic acids.

Theoretical and Experimental Protocols

The synthesis and analysis of trifluorinated alkene carboxylic acids involve a combination of experimental procedures and computational modeling. This section details the methodologies commonly employed in their study.

Synthetic Methodologies

Several synthetic routes to trifluorinated alkene carboxylic acids have been explored, with computational studies often preceding and guiding experimental work.

Experimental Protocol: Radical Trifluoromethylation of Acrylic Acid (Illustrative)

This protocol is a generalized representation based on literature descriptions of radical trifluoromethylation reactions.[7][8]

  • Reaction Setup: A solution of acrylic acid in a suitable solvent (e.g., acetonitrile/water) is prepared in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.

  • Addition of Reagents: A trifluoromethylating agent (e.g., a Togni reagent or CF3I) and a radical initiator or photocatalyst are added to the solution.[9]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to moderate heating) and, if a photocatalyst is used, irradiated with light of an appropriate wavelength for a set period.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography to isolate the desired trifluorinated alkene carboxylic acid.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Computational Methodology

DFT calculations are the workhorse of theoretical studies on these molecules.

Computational Protocol: DFT Analysis of a Trifluorinated Alkene Carboxylic Acid

This protocol outlines a general workflow for performing DFT calculations on a molecule like 2-(trifluoromethyl)acrylic acid.[10][11][12]

  • Molecular Structure Input: The 3D coordinates of the molecule are generated using a molecular builder and imported into the quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) are chosen. The choice depends on the desired accuracy and computational cost.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that subsequent calculations are performed on a stable structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and predicted vibrational spectra.

  • Property Calculations: Single-point energy calculations can be performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and atomic charges.

  • Data Analysis: The output files are analyzed to extract the desired information, such as bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic properties.

Visualizing Key Processes

Diagrams are essential for understanding the complex relationships in synthetic pathways, computational workflows, and biological interactions. The following diagrams were generated using the DOT language.

Synthetic Pathway

Synthetic_Pathway alkene Alkene Carboxylic Acid reaction Radical Trifluoromethylation alkene->reaction Substrate reagents Trifluoromethylating Agent + Radical Initiator/Photocatalyst reagents->reaction Reagents product Trifluorinated Alkene Carboxylic Acid reaction->product Yields

Caption: A generalized workflow for the synthesis of trifluorinated alkene carboxylic acids via radical trifluoromethylation.

Computational Analysis Workflow

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build Build 3D Molecular Structure geom_opt Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Electronic Property Calculation freq_calc->prop_calc Verified Minimum extract_data Extract Geometrical & Spectroscopic Data prop_calc->extract_data Output Files analyze_reactivity Analyze Reactivity (HOMO/LUMO, MEP) prop_calc->analyze_reactivity

Caption: A flowchart illustrating the key steps in the computational analysis of trifluorinated alkene carboxylic acids using DFT.

Potential Biological Signaling Pathwaydot

Biological_Pathway TFACA Trifluorinated Alkene Carboxylic Acid uptake Cellular Uptake TFACA->uptake membrane Cell Membrane membrane->uptake PPARa PPARα uptake->PPARa Activation gene_expression Modulation of Gene Expression PPARa->gene_expression biological_effect Biological Effects (e.g., altered lipid metabolism) gene_expression->biological_effect

References

An In-depth Technical Guide to the Reactivity of the Vinyl Fluoride Moiety in 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 4,5,5-trifluoropent-4-enoic acid is limited in publicly available literature. This guide provides an in-depth analysis based on the established reactivity of analogous chemical structures, specifically the gem-difluoroalkene moiety and γ,δ-unsaturated carboxylic acids. The experimental protocols and quantitative data presented are representative examples from studies on similar compounds and should be adapted and validated for this compound.

Introduction

This compound is a fluorinated organic compound featuring a terminal gem-difluoroalkene (a vinyl fluoride moiety with two fluorine atoms on the same carbon) and a carboxylic acid functional group. Its unique structure suggests a rich and varied chemical reactivity, making it a potentially valuable building block in medicinal chemistry, materials science, and drug development. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic properties of the double bond, differentiating its reactivity from non-fluorinated analogues. This guide explores the expected reactivity of the vinyl fluoride moiety in this compound, focusing on key reaction types and providing illustrative experimental frameworks.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not widely available. The following table summarizes predicted properties based on its chemical structure.

PropertyValueSource
Molecular FormulaC5H5F3O2BOC Sciences[1]
Molecular Weight154.09 g/mol BOC Sciences[1]
Boiling Point205.1 ± 40.0 °CBOC Sciences[1]
Density1.336 ± 0.06 g/cm³BOC Sciences[1]
pKa(Predicted to be lower than non-fluorinated analogue due to inductive effect)N/A

Reactivity of the Vinyl Fluoride Moiety

The gem-difluoroalkene unit in this compound is expected to be the primary site of reactivity. The high electronegativity of the fluorine atoms polarizes the C=C bond, making the β-carbon (C5) electron-deficient and the α-carbon (C4) to which they are attached also influenced by inductive effects. This electronic profile governs its susceptibility to various reagents.

Electrophilic Additions

While the double bond is electron-deficient, electrophilic additions are still possible, though they may require harsher conditions compared to electron-rich alkenes. The regioselectivity will be dictated by the formation of the most stable carbocation intermediate.

G cluster_workflow Electrophilic Addition Workflow start This compound intermediate Carbocation Intermediate start->intermediate Attack on E+ reagent Electrophile (E+) reagent->intermediate product Addition Product intermediate->product Nucleophilic Attack (Nu-)

Caption: Generalized workflow for electrophilic addition.

One important reaction in this class is iodolactonization , which is common for γ,δ-unsaturated carboxylic acids. The reaction is initiated by an electrophilic iodine source, and the neighboring carboxylic acid acts as an internal nucleophile to form a lactone.[2][3]

G cluster_pathway Iodolactonization Pathway start This compound intermediate Iodonium Ion Intermediate start->intermediate Electrophilic attack iodine Iodine (I2) iodine->intermediate lactone Iodolactone Product intermediate->lactone Intramolecular nucleophilic attack by carboxylate

Caption: Proposed pathway for iodolactonization.

Nucleophilic Additions

The electron-deficient nature of the gem-difluoroalkene makes it a good substrate for nucleophilic attack, particularly Michael-type additions. Nucleophiles are expected to add to the β-carbon (C5).

Radical Additions

Free radical additions to fluorinated alkenes are well-documented.[4] The regioselectivity of the addition of a radical species (R•) will depend on the stability of the resulting radical intermediate.

G cluster_pathway Radical Addition Pathway start This compound intermediate Radical Intermediate start->intermediate radical_source Radical Initiator radical Radical Species (R•) radical_source->radical Generates radical->intermediate Radical attack product Radical Addition Product intermediate->product Propagation/Termination

Caption: Generalized pathway for radical addition.

A key example is radical hydroboration . This reaction, using reagents like HBpin in the presence of a radical initiator, can lead to the formation of α-difluorinated alkylboron compounds.[5]

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound makes it a good dienophile in Diels-Alder reactions with electron-rich dienes. It can also participate in [3+2] and [2+2] cycloadditions. For instance, morpholine-mediated defluorinative cycloaddition with organic azides has been reported for gem-difluoroalkenes.[6]

G cluster_workflow [4+2] Cycloaddition (Diels-Alder) Workflow dienophile This compound (Dienophile) product Cycloadduct dienophile->product diene Electron-rich Diene diene->product Concerted reaction

Caption: Generalized workflow for a Diels-Alder reaction.

Oxidation Reactions

The double bond can undergo oxidation reactions such as dihydroxylation and epoxidation.

  • Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to form a vicinal diol.

  • Epoxidation: Peroxy acids (e.g., m-CPBA) can be used to form the corresponding epoxide.

Polymerization

Given its use in the preparation of polymer electrolytes for lithium-ion batteries, the polymerization of this compound is a key reaction.[1] Fluorinated alkenes can undergo radical, cationic, or anionic polymerization depending on the monomer structure and reaction conditions.[7][8][9][10][11][12][13][14] Given the electron-withdrawing nature of the gem-difluoro group, radical and anionic polymerization are plausible pathways.

G cluster_workflow Radical Polymerization Workflow monomer This compound propagating_chain Propagating Polymer Chain monomer->propagating_chain Propagation initiator Radical Initiator initiator->propagating_chain Initiation polymer Poly(this compound) propagating_chain->polymer Termination

Caption: Generalized workflow for radical polymerization.

Experimental Protocols (Representative for Analogous Compounds)

The following are generalized experimental protocols for key reactions of gem-difluoroalkenes, which can serve as a starting point for investigations into the reactivity of this compound.

Radical Hydroboration of a gem-Difluoroalkene

This protocol is adapted from the radical hydroboration of various gem-difluoroalkenes.[5]

Materials:

  • gem-Difluoroalkene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Radical initiator (e.g., AIBN, 10 mol%)

  • Solvent (e.g., anhydrous THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the gem-difluoroalkene, B₂pin₂, and the radical initiator.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Dihydroxylation of an Alkene

This is a general procedure for the dihydroxylation of an alkene using OsO₄.

Materials:

  • Alkene (1.0 equiv)

  • Osmium tetroxide (catalytic amount, e.g., 1 mol%)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv) as a co-oxidant

  • Solvent (e.g., acetone/water mixture)

Procedure:

  • Dissolve the alkene in the solvent mixture.

  • Add NMO to the solution.

  • Carefully add a solution of OsO₄ in a suitable solvent (e.g., toluene) to the reaction mixture.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diol by column chromatography or recrystallization.

Potential Applications in Drug Development and Materials Science

The versatile reactivity of the vinyl fluoride moiety, coupled with the presence of a carboxylic acid handle, makes this compound a promising candidate for various applications:

  • Drug Discovery: The gem-difluoroalkene motif can serve as a bioisostere for a carbonyl group, potentially improving the metabolic stability and pharmacokinetic profile of drug candidates. The carboxylic acid allows for further derivatization to form amides, esters, and other functional groups common in pharmaceuticals.

  • Materials Science: As indicated by its use in polymer electrolytes, this molecule can be a monomer for the synthesis of novel fluoropolymers with tailored properties, such as high thermal stability, chemical resistance, and specific electrochemical characteristics for battery applications.[1]

  • Chemical Biology: The unique reactivity of the vinyl fluoride group could be exploited for the development of covalent probes to study biological systems.

Conclusion

While specific experimental data for this compound remains to be broadly published, its chemical reactivity can be confidently predicted based on the well-established chemistry of gem-difluoroalkenes and γ,δ-unsaturated carboxylic acids. The electron-deficient nature of the vinyl fluoride moiety makes it susceptible to a range of transformations including nucleophilic and radical additions, as well as cycloaddition reactions. The presence of the carboxylic acid group further enhances its synthetic utility, allowing for intramolecular reactions and providing a point of attachment for further functionalization. This combination of features makes this compound a molecule of significant interest for researchers in drug development and materials science, warranting further investigation into its specific reactivity and applications.

References

Technical Guide: Stability and Degradation of 4,5,5-trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-trifluoropent-4-enoic acid is a fluorinated organic compound with potential applications in various fields, including as a monomer for polymer electrolytes in lithium-ion batteries.[] As with any chemical substance intended for industrial or pharmaceutical use, a thorough understanding of its stability and degradation pathways is critical for assessing its environmental fate, potential toxicity, and shelf-life. This document synthesizes the available information on this compound and provides a scientifically grounded projection of its stability and degradation characteristics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its environmental distribution and reactivity.

PropertyValueSource
Molecular Formula C5H5F3O2[][2]
Molecular Weight 154.09 g/mol []
CAS Number 110003-22-0[][3]
IUPAC Name This compound[]
Predicted Boiling Point 205.1 ± 40.0 °C[]
Predicted Density 1.336 ± 0.06 g/cm³[]
Topological Polar Surface Area 37.3 Ų[]
XLogP3 0.8[]

Projected Stability Profile

While specific stability data for this compound is unavailable, the stability of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), is generally high due to the strength of the carbon-fluorine (C-F) bond.[4]

General Considerations:

  • High Thermal Stability: The presence of multiple fluorine atoms suggests that the molecule is likely to be thermally stable.

  • Resistance to Chemical Degradation: Short-chain perfluoroalkyl acids (PFAAs) are known for their extreme persistence in the environment.[4][5] This suggests that this compound is likely resistant to hydrolysis and oxidation under typical environmental conditions.

  • Photodegradation: The double bond in the molecule may offer a site for photodegradation, although the high electronegativity of the adjacent fluorine atoms could influence this reactivity.

Projected Degradation Pathways

The degradation of unsaturated fluorinated carboxylic acids is an area of active research. Unlike their saturated counterparts, the carbon-carbon double bond introduces a potential site for microbial attack.

Recent studies on other unsaturated fluorinated carboxylic acids have shown that microbial degradation can occur under both anaerobic and aerobic conditions.[6][7] The presence of a C=C double bond, particularly in the α,β-position relative to the carboxyl group, has been shown to be crucial for biotransformation, which can proceed via reductive defluorination and/or hydrogenation.[6][7]

For this compound, the double bond is at the γ,δ position. While not in the more reactive α,β position, it still represents a potential site for enzymatic activity that could initiate degradation. A plausible, though unconfirmed, degradation pathway could involve initial saturation of the double bond, followed by slower degradation of the resulting saturated fluoroalkanoic acid.

Visualizing a Generalized Degradation Pathway

The following diagram illustrates a generalized and hypothetical degradation pathway for an unsaturated fluorinated carboxylic acid, highlighting the initial steps that may be applicable to this compound.

G cluster_0 Initial Compound cluster_1 Potential Biotransformation cluster_2 Intermediate Products cluster_3 Further Degradation (Slow) A This compound B Hydrogenation of Double Bond A->B Hydrogenation C Reductive Defluorination A->C Defluorination D Saturated Fluoroalkanoic Acid B->D Forms E Partially Defluorinated Intermediates C->E Forms F Chain Shortening / Mineralization D->F E->F

Caption: Hypothetical biotransformation pathways for this compound.

Experimental Protocols for Stability and Degradation Assessment

For researchers and drug development professionals seeking to formally assess the stability of this compound, the following outlines a generalized experimental approach based on established guidelines for stability testing of chemical substances.[8][9][10]

Stress Testing

Stress testing helps to identify likely degradation products and establish degradation pathways.[8][9]

  • Acid/Base Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[8]

  • Photostability: Expose the compound to a standardized light source (e.g., xenon lamp) to assess for photodegradation.

Samples should be taken at various time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, to identify and quantify the parent compound and any degradation products.

Formal Stability Studies

Formal stability studies are conducted to determine the shelf-life and appropriate storage conditions.

  • Batch Selection: Use at least three primary batches of the substance manufactured by a process that simulates the final production method.[8]

  • Storage Conditions: Store samples under long-term, intermediate, and accelerated conditions as per ICH guidelines.[9]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: For a proposed shelf-life of at least 12 months, testing at long-term conditions should be done every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10]

  • Analytical Methods: Utilize validated stability-indicating analytical methods to monitor the compound's purity, potency, and physical characteristics over time.

Visualizing an Experimental Workflow

The diagram below outlines a logical workflow for assessing the stability of a new chemical entity like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Data Analysis & Reporting A Compound Synthesis & Characterization B Development of Stability- Indicating Analytical Method A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products & Pathways C->D D->B Refine Method E Select Batches & Place on Stability D->E F Store at Long-Term, Intermediate, & Accelerated Conditions E->F G Analyze Samples at Scheduled Time Points F->G H Evaluate Data & Determine Rate of Change G->H I Establish Retest Period or Shelf Life H->I J Define Storage Conditions I->J

Caption: Workflow for chemical stability assessment.

Conclusion

While specific experimental data on the stability and degradation of this compound is currently lacking, its chemical structure suggests a high degree of stability, characteristic of short-chain fluorinated acids. The presence of a carbon-carbon double bond may provide a site for microbial degradation, a feature not present in its saturated PFAA counterparts. However, given the general persistence of PFAAs, it is reasonable to assume that this compound will exhibit considerable persistence in the environment.[4][5] For any application, especially those in drug development, rigorous experimental stability and degradation studies are essential and should be conducted according to established regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for 4,5,5-Trifluoropent-4-enoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on the general principles of polymer chemistry, particularly the polymerization of fluorinated monomers. As of late 2025, specific literature detailing the polymerization of 4,5,5-trifluoropent-4-enoic acid is not available. These protocols are intended to serve as a starting point for research and will require significant optimization and validation.

Introduction

This compound is a unique monomer possessing both a reactive trifluorovinyl group and a carboxylic acid functionality. This combination suggests its potential utility in the synthesis of functional fluorinated polymers. The incorporation of fluorine atoms into a polymer backbone is known to impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique dielectric properties. The carboxylic acid group provides a handle for further functionalization, imparts hydrophilicity, and can be used to modulate properties such as adhesion and solubility, or to introduce ionic character for applications in ion-exchange membranes.

This document outlines potential applications and hypothetical protocols for the homo- and copolymerization of this compound.

Potential Applications

The unique structure of polymers derived from this compound suggests their use in a variety of advanced applications:

  • Specialty Coatings: The low surface energy imparted by the trifluorovinyl group could lead to the development of self-cleaning, anti-fouling, and corrosion-resistant coatings. The carboxylic acid functionality could enhance adhesion to various substrates.

  • Biomaterials and Drug Delivery: The biocompatibility of some fluoropolymers, combined with the ability to conjugate biomolecules to the carboxylic acid groups, makes these materials interesting candidates for drug delivery vehicles, implant coatings, and components of biomedical devices.

  • Membranes for Separation and Fuel Cells: The presence of carboxylic acid groups could allow for the creation of proton-conducting membranes for fuel cell applications or for specialized separation processes.

  • Functional Additives: Small amounts of polymers containing this compound could be used as additives to modify the surface properties of other bulk polymers.

Experimental Protocols

The following protocols are proposed based on the free-radical polymerization of structurally related fluorinated monomers, such as fluoroacrylates and their copolymerization with acrylic acid.

Protocol 1: Homopolymerization of this compound via Free-Radical Polymerization

This protocol describes a hypothetical solution polymerization of this compound to form a homopolymer.

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in anhydrous DMF (20 mL).

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir under an inert atmosphere.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (200 mL).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry under vacuum at 40°C to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Thermal Gravimetric Analysis (TGA): To assess thermal stability.

Homopolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Analysis Monomer This compound Dissolve Dissolve Monomer & Initiator in Solvent Monomer->Dissolve Initiator AIBN Initiator->Dissolve Solvent DMF Solvent->Dissolve Degas Freeze-Pump-Thaw Cycles Dissolve->Degas Polymerize Heat at 70°C for 24h Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterize NMR, GPC, FTIR, TGA Dry->Characterize

Caption: Logical relationship between monomer inputs and final copolymer properties.

Conclusion

While the specific polymerization of this compound has not been reported, its structure suggests significant potential in the field of functional fluoropolymers. The provided hypothetical protocols for its homo- and copolymerization, based on established principles of free-radical polymerization of similar monomers, offer a rational starting point for experimental investigation. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this promising monomer. Thorough characterization of the resulting polymers will be crucial in elucidating their structure-property relationships and identifying key application areas.

Application Notes and Protocols for 4,5,5-Trifluoropent-4-enoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established principles of medicinal chemistry and the known biological activities of structurally related fluorinated compounds. As of the date of this document, specific medicinal chemistry applications for 4,5,5-trifluoropent-4-enoic acid have not been extensively reported in peer-reviewed literature. These notes are intended to provide a theoretical framework and guide for researchers interested in exploring the potential of this molecule in drug discovery and development.

Introduction

This compound is a short-chain carboxylic acid featuring a terminal trifluorovinyl group. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, a strategy widely employed in modern drug design. The trifluoromethyl group, for instance, is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. While direct biological data for this compound is scarce, its structural motifs—a carboxylic acid and a trifluorinated alkene—suggest potential applications as an enzyme inhibitor or a building block for more complex bioactive molecules.

Potential Applications in Medicinal Chemistry

Based on the principles of bioisosterism and the known mechanisms of related fluorinated compounds, this compound could be investigated for, but not limited to, the following applications:

  • Enzyme Inhibition: The trifluorovinyl moiety can act as a Michael acceptor, making the compound a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites. Furthermore, the carboxylic acid group can anchor the molecule to the active site of enzymes that recognize acidic substrates.

  • Bioisosteric Replacement: The pentenoic acid backbone can serve as a scaffold for the development of analogs of biologically active carboxylic acids. The trifluorovinyl group can be used as a bioisostere for other chemical groups to improve pharmacokinetic properties.

  • Metabolic Blockers: The C-F bond is exceptionally strong, making the trifluorinated end of the molecule resistant to metabolic degradation by cytochrome P450 enzymes. This property could be exploited to design more metabolically stable drugs.

Hypothetical Signaling Pathway Involvement

Given its structure as a fatty acid analog, this compound could potentially interfere with lipid metabolism pathways. One hypothetical target could be fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which has analgesic and anti-inflammatory effects.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_out Anandamide (extracellular) CB1_receptor CB1 Receptor Anandamide_out->CB1_receptor binds Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in transport Signaling_cascade Analgesic & Anti-inflammatory Effects CB1_receptor->Signaling_cascade activates FAAH FAAH Anandamide_in->FAAH substrate Degradation_products Degradation Products FAAH->Degradation_products degrades to TFPA This compound TFPA->FAAH inhibits

Caption: Hypothetical inhibition of FAAH by this compound.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific experimental context.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., FAAH)

This protocol outlines a general procedure to assess the inhibitory potential of this compound against a target enzyme.

Workflow Diagram:

enzyme_inhibition_workflow start Start prep_reagents Prepare Reagents: - Enzyme solution - Substrate solution - Inhibitor (TFPA) stock - Assay buffer start->prep_reagents incubation Incubate Enzyme with Inhibitor prep_reagents->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate reaction Allow Reaction to Proceed add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Product Formation (e.g., fluorescence, absorbance) stop_reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 detection->analysis end End analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer.

    • Prepare solutions of the target enzyme and its substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Allow the reaction to proceed for a specific time, ensuring it is within the linear range.

    • Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).

    • Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Assessing Biological Activity

This protocol describes a general method to evaluate the effect of this compound on a specific cellular pathway.

Methodology:

  • Cell Culture:

    • Culture the appropriate cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control.

    • Incubate the cells with the compound for a specified duration (e.g., 24, 48 hours).

  • Endpoint Measurement:

    • After the incubation period, perform an assay to measure the desired biological endpoint. This could include:

      • Cell Viability Assay (e.g., MTT, CellTiter-Glo): To assess cytotoxicity.

      • ELISA: To quantify the levels of a specific protein or signaling molecule.

      • Reporter Gene Assay: If the cells are engineered with a reporter construct responsive to the pathway of interest.

      • Western Blotting: To analyze the expression levels of target proteins.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response against the compound concentration and determine the EC50 or IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the above protocols.

Assay Type Target Parameter Hypothetical Value (Mean ± SD)
In Vitro InhibitionFAAHIC5015.2 ± 2.5 µM
Cell-Based ViabilityHEK293 CellsCC50 (48h)> 100 µM
Cell-Based ReporterNF-κB Reporter AssayEC5025.8 ± 4.1 µM

Conclusion

While direct evidence for the medicinal chemistry applications of this compound is currently limited, its chemical structure suggests plausible avenues for investigation, particularly in the realm of enzyme inhibition. The protocols and theoretical frameworks provided herein are intended to serve as a starting point for researchers to explore the potential of this and other novel fluorinated compounds in drug discovery. Rigorous experimental validation is essential to substantiate these hypothetical applications.

Application Notes and Protocols: 4,5,5-Trifluoropent-4-enoic Acid for Polymerization in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 4,5,5-trifluoropent-4-enoic acid, a fluorinated monomer with significant potential in the development of novel polymers for drug delivery and other biomedical applications. Fluorinated polymers are gaining attention in the pharmaceutical industry due to their unique properties, including chemical inertness, hydrophobicity, and biocompatibility, which can enhance drug stability, improve bioavailability, and enable controlled release.[1][2]

Monomer Overview: this compound

This compound is a carboxylic acid monomer containing a terminal trifluorovinyl group. This unique structure allows it to be polymerized into polymers with a fluorinated backbone, which can impart desirable properties for biomedical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 110003-22-0[]
Molecular Formula C5H5F3O2[]
Molecular Weight 154.09 g/mol []
Boiling Point 205.1 ± 40.0 °C (Predicted)[]
Density 1.336 ± 0.06 g/cm³ (Predicted)[]
Structure (Structure available from public chemical databases)

Polymerization of this compound

Free-radical polymerization is a common and effective method for polymerizing fluorinated acrylic monomers.[4] Solution polymerization is often preferred as it allows for better temperature control and produces a polymer that is already in solution, which can be advantageous for subsequent processing and formulation.[5]

General Experimental Protocol: Free-Radical Solution Polymerization

This protocol provides a general procedure for the free-radical solution polymerization of this compound. The reaction conditions can be optimized to achieve desired polymer characteristics.

Materials:

  • This compound (monomer)

  • A suitable solvent (e.g., ethyl acetate, methyl ethyl ketone, or a fluorinated solvent)

  • A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

  • Nitrogen or Argon gas for inert atmosphere

  • Precipitating solvent (e.g., methanol, hexane)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer and Solvent Preparation: In a three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen/argon inlet, dissolve the desired amount of this compound in the chosen solvent.

  • Initiator Addition: Add the free-radical initiator to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C for AIBN) under a continuous flow of inert gas. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the viscosity of the reaction mixture.

  • Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a stirred, non-solvent (e.g., methanol or hexane).

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Table 2: Example Reaction Conditions for Free-Radical Solution Polymerization

ParameterCondition
Monomer Concentration 10-50 wt% in solvent
Initiator (AIBN) 0.1-1.0 mol% relative to monomer
Solvent Ethyl acetate
Temperature 70 °C
Reaction Time 12-24 hours
Precipitating Solvent Methanol

Note: These are starting conditions and should be optimized for specific applications.

Characterization of Poly(this compound)

The resulting polymer should be characterized to determine its molecular weight, polydispersity, thermal properties, and other relevant characteristics.

Table 3: Typical Characterization Techniques and Expected Properties

Characterization TechniqueProperty MeasuredExpected Outcome for a Fluorinated Polymer
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw), Polydispersity Index (PDI)Controlled molecular weight with PDI typically between 1.5 and 2.5 for free-radical polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Polymer Structure and CompositionConfirmation of the polymer structure and the incorporation of the fluorinated monomer.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsPresence of characteristic C-F and C=O stretching bands.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)The Tg will depend on the molecular weight and structure of the polymer.
Thermogravimetric Analysis (TGA) Thermal StabilityFluorinated polymers generally exhibit high thermal stability.
Contact Angle Measurement Surface HydrophobicityHigh contact angles with water, indicating a hydrophobic surface.

Applications in Drug Development

Polymers derived from this compound hold promise for various applications in drug development due to the unique properties imparted by the fluorine atoms.[1]

  • Drug Delivery Vehicles: The hydrophobic nature of the fluorinated polymer can be utilized to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability. The polymer can be formulated into nanoparticles, micelles, or implants for controlled and targeted drug release.

  • Coatings for Medical Devices: The low surface energy and chemical resistance of the polymer make it an excellent candidate for coating medical devices and implants to improve their biocompatibility and reduce biofouling.

  • Biomaterials for Tissue Engineering: The polymer can be processed into scaffolds for tissue engineering applications, where its biocompatibility and tunable mechanical properties would be advantageous.

Visualizing Workflows and Pathways

Experimental Workflow for Polymer Synthesis and Characterization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Reaction Polymerization Reaction (Inert Atmosphere, Heat) Monomer->Reaction Solvent Solvent Solvent->Reaction Initiator Initiator Initiator->Reaction Precipitation Precipitation (in non-solvent) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA drug_delivery_pathway cluster_delivery Drug Delivery System cluster_cellular Cellular Interaction Nanoparticle Fluoropolymer Nanoparticle (with encapsulated drug) CellMembrane Cell Membrane Nanoparticle->CellMembrane Targeting Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered or enzymatic degradation Target Intracellular Target DrugRelease->Target TherapeuticEffect TherapeuticEffect Target->TherapeuticEffect

References

Application Notes & Protocols: Polymerization of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the polymerization of 4,5,5-trifluoropent-4-enoic acid, a fluorinated monomer with potential applications in the development of advanced polymer electrolytes for lithium-ion batteries and other specialty materials. The following protocols are based on established methods for the polymerization of fluorinated acrylic acids and offer starting points for optimization.

Introduction

This compound is a functional monomer that can be used to synthesize novel fluorinated polymers. The presence of the trifluorovinyl group and the carboxylic acid functionality makes the resulting polymers potentially useful as polymer electrolytes, ion-exchange membranes, and specialty adhesives. This document outlines two primary approaches for the polymerization of this monomer: Free Radical Polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

Experimental Protocols

Materials and General Considerations
  • Monomer: this compound (CAS 110003-22-0)[][2]

  • Initiators:

    • Azobisisobutyronitrile (AIBN) for free radical polymerization.

    • 4,4'-Azobis(4-cyanovaleric acid) (V-501) for RAFT polymerization.

  • RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

  • Solvents: Anhydrous 1,4-dioxane, N,N-Dimethylformamide (DMF), or other suitable polar aprotic solvents.

  • General: All glassware should be oven-dried and cooled under a stream of dry nitrogen. Reactions should be carried out under an inert atmosphere (nitrogen or argon).

Protocol 1: Free Radical Polymerization

This protocol describes a conventional free radical polymerization of this compound using AIBN as the initiator.

Procedure:

  • In a dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 32.5 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Add the free radical initiator, AIBN (e.g., 0.053 g, 0.325 mmol, 1 mol% relative to the monomer).

  • Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 12-24 hours with continuous stirring.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether or a mixture of hexanes and ethyl acetate.

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C to a constant weight.

Protocol 2: RAFT Polymerization

This protocol outlines a controlled radical polymerization using the RAFT technique to potentially achieve polymers with a more controlled molecular weight and lower polydispersity.

Procedure:

  • In a dried Schlenk flask with a magnetic stir bar, combine this compound (e.g., 5.0 g, 32.5 mmol), the RAFT agent DDMAT (e.g., 0.118 g, 0.325 mmol), and the initiator V-501 (e.g., 0.018 g, 0.065 mmol) in anhydrous DMF (50 mL). The [Monomer]:[RAFT Agent]:[Initiator] ratio is typically 100:1:0.2.

  • Seal the flask and degas the solution using three freeze-pump-thaw cycles.

  • After backfilling with nitrogen, place the flask in a preheated oil bath at 70°C.

  • Monitor the polymerization by taking small aliquots at regular intervals to determine monomer conversion via ¹H NMR spectroscopy.

  • Once the desired conversion is reached (or after 24 hours), terminate the polymerization by cooling the reaction and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).

  • Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.

Characterization of Poly(this compound)

The synthesized polymers should be characterized to determine their molecular weight, polydispersity, thermal properties, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can be used to confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Data Presentation

The following tables present hypothetical data for the polymerization of this compound to illustrate how experimental results can be structured.

Table 1: Free Radical Polymerization Results

Entry [Monomer] (mol/L) [Initiator] (mol%) Time (h) Conversion (%) Mn ( g/mol ) PDI
1 0.65 1.0 12 85 35,000 2.1

| 2 | 0.65 | 0.5 | 24 | 78 | 52,000 | 2.3 |

Table 2: RAFT Polymerization Results

Entry [M]:[RAFT]:[I] Time (h) Conversion (%) Mn (theoretical) Mn (GPC) PDI
1 100:1:0.2 8 65 10,010 9,800 1.15

| 2 | 200:1:0.2 | 16 | 75 | 23,115 | 21,500 | 1.20 |

Table 3: Thermal Properties of Poly(this compound)

Polymerization Method Mn ( g/mol ) Tg (°C) Td,5% (°C)
Free Radical 35,000 115 350

| RAFT | 21,500 | 110 | 345 |

(Note: The data presented in these tables is illustrative and not based on published experimental results for this specific polymer.)

Visualized Workflows

The following diagrams illustrate the experimental workflows for the polymerization and characterization processes.

G cluster_prep Reaction Setup cluster_rxn Polymerization cluster_workup Workup & Isolation A Dissolve Monomer & Initiator/RAFT Agent in Solvent B Transfer to Schlenk Flask A->B C Degas via Freeze-Pump-Thaw (x3) B->C D Immerse in Preheated Oil Bath (70°C) C->D E Stir for 12-24 hours D->E F Monitor Conversion (optional for RAFT) E->F G Terminate Reaction (Cool & Expose to Air) E->G H Precipitate Polymer in Non-solvent G->H I Filter and Wash Polymer H->I J Dry Under Vacuum I->J K Final Polymer J->K Characterization

Caption: General workflow for the polymerization of this compound.

G cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_results Determined Properties P Poly(this compound) Sample NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) P->NMR GPC GPC/SEC Analysis P->GPC DSC Differential Scanning Calorimetry (DSC) P->DSC TGA Thermogravimetric Analysis (TGA) P->TGA Structure Polymer Structure & Purity NMR->Structure MW Mn, Mw, PDI GPC->MW Tg Glass Transition Temp. (Tg) DSC->Tg Stability Thermal Stability (Td) TGA->Stability

Caption: Workflow for the characterization of poly(this compound).

References

Application Notes and Protocols for the Analytical Characterization of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4,5,5-trifluoropent-4-enoic acid . The following sections outline the primary analytical techniques for structure elucidation, quantification, and purity assessment of this fluorinated organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[1][2][3][4]

Experimental Protocol: ¹H and ¹⁹F NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹⁹F NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, number of scans 16-64.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F nucleus frequency.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. It is common to run fluorine NMRs with both carbon and proton decoupled.[3]

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 1-5 s, number of scans 64-256.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0.00 ppm or trifluorotoluene as a reference).[1]

Data Presentation: Expected NMR Data for this compound
¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Proton~ 2.6Triplet of doubletsJ(H,H) ≈ 7.5, J(H,F) ≈ 2.52H-CH₂-CH₂-COOH
Proton~ 2.8TripletJ(H,H) ≈ 7.52H-CH₂-COOH
Proton~ 11.5Broad singlet-1H-COOH
¹⁹F NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Fluorine~ -120Doublet of doubletsJ(F,F)gem ≈ 45, J(F,F)cis ≈ 101FF (gem to H)
Fluorine~ -135Doublet of doubletsJ(F,F)gem ≈ 45, J(F,F)trans ≈ 201FF (trans to F)
Fluorine~ -150Doublet of doubletsJ(F,F)cis ≈ 10, J(F,F)trans ≈ 201HF (cis to F)

Note: The chemical shifts and coupling constants are estimated values and may vary depending on the solvent and experimental conditions.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_F19 Acquire 19F Spectrum lock_shim->acquire_F19 process_H1 Process 1H Data acquire_H1->process_H1 process_F19 Process 19F Data acquire_F19->process_F19 analyze Structure Elucidation process_H1->analyze process_F19->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[5][6]

Experimental Protocol: LC-HRMS

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Separation (Optional, for purity analysis):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Mass Analyzer: Set to acquire full scan data from m/z 50 to 500.

    • Resolution: Set to a high resolution (e.g., > 60,000).

    • Data-Dependent MS/MS: Acquire fragmentation data (MS²) for the most intense ions in the full scan.

Data Presentation: Expected Mass Spectrometry Data
Parameter Expected Value
Molecular Formula C₅H₅F₃O₂
Exact Mass 158.0241
[M-H]⁻ Ion (m/z) 157.0169
Major MS/MS Fragments Hypothetical fragments based on the structure
m/z 113.0275[M-H-CO₂]⁻
m/z 93.0170[M-H-CO₂-HF]⁻

Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prepare_sample Prepare Sample Solution inject Inject Sample prepare_sample->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze High-Resolution Mass Analysis ionize->analyze fragment MS/MS Fragmentation analyze->fragment process_data Process Spectra fragment->process_data identify Identify Molecular Ion & Fragments process_data->identify

Caption: Workflow for LC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of a compound and for quantification. A UV detector is commonly used for the analysis of compounds with a chromophore, such as the carboxylic acid group in the target molecule.

Experimental Protocol: Reversed-Phase HPLC

Objective: To assess the purity of this compound and quantify it in a sample matrix.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in the mobile phase. Prepare a series of dilutions for the calibration curve if quantification is required.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or 0.1% TFA.

    • Isocratic/Gradient Elution: An isocratic method (e.g., 60:40 A:B) or a gradient can be developed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity based on the peak area percentage.

    • For quantification, generate a calibration curve by plotting peak area versus concentration.

Data Presentation: Expected HPLC Data
Parameter Expected Value
Retention Time (t_R) ~ 4.5 min
Purity (by area %) > 95%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL

Note: Retention time and limits of detection/quantification are estimates and will depend on the specific HPLC system and conditions.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prepare_sample Prepare Sample Solution inject Inject Sample prepare_sample->inject prepare_mobile_phase Prepare Mobile Phase prepare_mobile_phase->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols: NMR Spectroscopy of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5,5-Trifluoropent-4-enoic acid is a fluorinated organic compound with potential applications in materials science and as a building block in the synthesis of pharmaceuticals. The strategic incorporation of fluorine atoms can significantly alter a molecule's chemical and biological properties, including metabolic stability and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such fluorinated molecules. This document provides a detailed guide to the expected NMR spectra of this compound and protocols for its analysis. Due to the absence of published experimental data, the spectral information presented herein is predicted based on established NMR principles and data from analogous structures.

Predicted NMR Spectral Data

The unique structural features of this compound, including a terminal trifluorovinyl group adjacent to a flexible alkyl chain and a carboxylic acid moiety, result in a complex and informative NMR profile. The presence of the spin-½ ¹⁹F nucleus, with its 100% natural abundance, leads to characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear coupling.[1]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for this compound.

experimental_workflow prep Sample Preparation (5-50 mg in 0.6 mL solvent) acq_1h 1. Acquire ¹H Spectrum prep->acq_1h acq_19f 2. Acquire ¹⁹F Spectrum acq_1h->acq_19f acq_13c 3. Acquire ¹³C Spectrum acq_19f->acq_13c proc Data Processing (FT, Phasing, Baseline Correction) acq_13c->proc ref Referencing Spectra proc->ref analysis Spectral Analysis (Chemical Shifts, Multiplicity, J-Couplings) ref->analysis structure Structure Verification / Elucidation analysis->structure

References

Application Note: Quantitative Analysis of 4,5,5-Trifluoropent-4-enoic Acid Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4,5,5-trifluoropent-4-enoic acid and its derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the challenges associated with the analysis of small, polar, and fluorinated carboxylic acids, a derivatization strategy is employed to enhance chromatographic retention, ionization efficiency, and fragmentation. This document outlines the complete workflow from sample preparation and derivatization to LC-MS/MS method parameters and data analysis.

Introduction

This compound is a short-chain carboxylic acid containing a trifluorovinyl group. Fluorinated organic molecules are of significant interest in pharmaceutical and agrochemical research due to their unique chemical and biological properties. Accurate and sensitive quantification of such compounds and their metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. However, the high polarity and volatility of short-chain carboxylic acids present challenges for traditional reversed-phase liquid chromatography and mass spectrometry analysis, often resulting in poor retention and inefficient ionization[1][2].

To overcome these limitations, a chemical derivatization approach is highly recommended. Derivatization can improve the chromatographic behavior of polar analytes and enhance their ionization efficiency in the mass spectrometer[3][4][5]. This protocol details a robust method employing derivatization with 3-nitrophenylhydrazine (3-NPH), a reagent known to react effectively with carboxylic acids to form stable derivatives suitable for LC-MS/MS analysis in negative ion mode[2][6][7].

Experimental Workflow

The overall experimental workflow for the analysis of this compound derivatives is depicted in the following diagram.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Add Derivatization Reagents (3-NPH, EDC) Supernatant->Derivatization Incubation Incubation (e.g., 40°C for 30 min) Derivatization->Incubation Quenching Quench Reaction Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition DataProcessing Data Processing and Quantification DataAcquisition->DataProcessing

Caption: Overall workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed to extract the analyte from biological matrices such as plasma or urine.

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 50 µL of the biological sample (e.g., plasma, urine) into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.

Derivatization Protocol

The carboxylic acid moiety of this compound is derivatized using 3-nitrophenylhydrazine (3-NPH) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as a coupling agent.[7]

  • Reagents and Materials:

    • 3-nitrophenylhydrazine hydrochloride (3-NPH) solution (200 mM in water/acetonitrile 50:50 v/v)

    • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (120 mM in water)

    • Pyridine

    • Formic acid (0.1% in water)

    • Heating block or water bath

  • Protocol:

    • To the supernatant from the sample preparation step, add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC solution.

    • Vortex the mixture briefly.

    • Incubate the reaction mixture at 40°C for 30 minutes.[7]

    • After incubation, quench the reaction by adding 200 µL of 0.1% formic acid.[7]

    • Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the derivatization reaction.

Derivatization Reaction Analyte This compound C₅H₅F₃O₂ Product Derivatized Product Analyte->Product + 3-NPH Reagent 3-Nitrophenylhydrazine (3-NPH) Reagent->Product EDC EDC EDC->Product Coupling Agent

Caption: Derivatization of this compound with 3-NPH.

LC-MS/MS Analysis

The derivatized samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size)[7]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.5 mL/min[7]

    • Injection Volume: 2 µL[7]

    • Column Temperature: 40°C

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration step.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative[7]

    • Ion Spray Voltage: -4500 V[7]

    • Source Temperature: 450°C[7]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Collision Gas: Argon

Data Presentation

The following tables summarize the key quantitative data for the analysis of the 3-NPH derivative of this compound.

Table 1: Mass Spectrometry Parameters for MRM Transitions

Analyte (3-NPH Derivative)Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound288.06137.00-50-25
Internal Standard (IS)[To be determined based on IS][To be determined based on IS][Optimized value][Optimized value]

Note: The precursor ion (m/z 288.06) is calculated based on the reaction of this compound (MW: 154.09 g/mol )[] with 3-NPH and the subsequent loss of a proton. The product ion (m/z 137.00) corresponds to the 3-nitrophenylhydrazine moiety after fragmentation. These values should be confirmed experimentally.

Table 2: Chromatographic and Performance Data

ParameterValue
Retention Time (min)~2.5
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)50 nM[6]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85-115%

Note: The performance data are representative values based on similar assays for short-chain fatty acids and should be validated for this specific analyte.[6]

Conclusion

The protocol described in this application note provides a robust and sensitive method for the quantification of this compound and its derivatives in biological matrices. The use of chemical derivatization with 3-NPH significantly improves the analytical performance, enabling reliable data for drug development and other research applications. The provided workflow and parameters can serve as a strong starting point for method development and validation.

References

Application Notes & Protocols: 4,5,5-Trifluoropent-4-enoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-Trifluoropent-4-enoic acid is a versatile fluorinated building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure incorporates a carboxylic acid handle for straightforward derivatization and a terminal gem-difluoroalkene moiety. This electron-deficient alkene is primed for a variety of transformations, acting as a potent Michael acceptor and a reactive partner in cycloaddition reactions. The incorporation of the gem-difluoroalkene motif can impart unique physicochemical properties to target molecules, such as increased metabolic stability, enhanced lipophilicity, and altered acidity, which are highly desirable in drug design.

This document provides an overview of the key applications of this compound and detailed protocols for its use in representative synthetic transformations.

Key Synthetic Applications

The reactivity of the gem-difluoroalkene group in this compound makes it an excellent substrate for two major classes of reactions: Michael Additions and Cycloaddition Reactions . These transformations allow for the construction of complex molecular architectures, including fluorinated amino acids and various nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry.

A general workflow for utilizing this building block is outlined below. The carboxylic acid can be protected or activated prior to the key addition step, or it can be carried through the synthesis and used for later-stage modifications.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Product Scaffolds A This compound B Michael Addition (e.g., with amines, thiols, malonates) A->B Nucleophilic Attack C [4+2] Cycloaddition (Diels-Alder) A->C Dienophile D [3+2] Cycloaddition (e.g., with azides, nitrile imines) A->D Dipolarophile E Fluorinated Amino Acids B->E F Fluorinated N-Heterocycles (e.g., Pyrrolidines, Piperidines) B->F via intramolecular cyclization G Fluorinated Cyclohexenes C->G H Fluorinated Triazoles/Pyrazoles D->H

Caption: Synthetic utility of this compound.

Application I: Michael Addition for Synthesis of Fluorinated Amino Acids

The electron-withdrawing nature of the fluorine atoms makes the terminal carbon of the double bond in this compound highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. Aza-Michael additions, using amines as nucleophiles, are particularly valuable for synthesizing precursors to non-proteinogenic fluorinated amino acids. These amino acids can be incorporated into peptides to enhance their stability and biological activity.

The following table summarizes representative data for the aza-Michael addition of various amines to an ester derivative of this compound (Methyl 4,5,5-trifluoropent-4-enoate). Note: This data is representative of typical reactions with gem-difluoroalkenes and should be considered as a guideline for optimization.

EntryAmine NucleophileSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1BenzylamineTHFDBU (10)251292
2AnilineCH₃CNNone602475
3(R)-α-MethylbenzylamineCH₂Cl₂Chiral Squaramide (5)04888
4PiperidineTHFDBU (10)25895
5Glycine Methyl EsterMeOHEt₃N (100)501681

This protocol describes a representative enantioselective aza-Michael addition to generate a chiral fluorinated amino acid precursor.

Reaction: Asymmetric addition of (R)-α-Methylbenzylamine to Methyl 4,5,5-trifluoropent-4-enoate.

Materials:

  • Methyl 4,5,5-trifluoropent-4-enoate (1.0 equiv, 172 mg, 1.0 mmol)

  • (R)-α-Methylbenzylamine (1.2 equiv, 145 mg, 1.2 mmol)

  • Chiral Squaramide Catalyst (e.g., a quinine-derived squaramide) (0.05 equiv, 5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral squaramide catalyst (5 mol%).

  • Add anhydrous dichloromethane (5 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add Methyl 4,5,5-trifluoropent-4-enoate (1.0 equiv) to the solution.

  • Add (R)-α-Methylbenzylamine (1.2 equiv) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

  • Upon completion (typically 48 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired fluorinated amino ester.

Application II: Cycloaddition Reactions for Heterocycle Synthesis

This compound can act as an electron-deficient dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. These reactions are powerful tools for constructing six- and five-membered rings, respectively. For instance, reaction with hydrazines or their precursors can lead to the formation of fluorinated pyrazoles and pyridones, key scaffolds in many bioactive molecules.

The following table presents representative data for the cycloaddition of a 4,5,5-trifluoropent-4-enoate ester with various dienes and dipoles. Note: This data is representative and serves as a starting point for reaction development.

EntryReaction TypeReaction PartnerSolventTemp (°C)Time (h)Product TypeYield (%)
1[4+2] Diels-AlderCyclopentadieneToluene11012Fluorinated Norbornene85
2[4+2] Diels-AlderAnthraceneXylene14024Fluorinated Dihydroanthracene78
3[3+2] CycloadditionBenzyl AzideToluene11018Fluorinated Triazoline89
4[3+2] CycloadditionNitrile Imine (in situ)THF8016Fluorinated Pyrazoline82

This protocol details a representative Diels-Alder reaction to form a fluorinated cyclohexene derivative.

Reaction: Diels-Alder reaction of Methyl 4,5,5-trifluoropent-4-enoate with Cyclopentadiene.

Materials:

  • Methyl 4,5,5-trifluoropent-4-enoate (1.0 equiv, 172 mg, 1.0 mmol)

  • Cyclopentadiene (freshly cracked) (3.0 equiv, 198 mg, 3.0 mmol)

  • Toluene, anhydrous (5 mL)

  • Hydroquinone (catalytic amount, ~1 mg)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a pressure-rated sealed tube, add Methyl 4,5,5-trifluoropent-4-enoate (1.0 equiv) and a catalytic amount of hydroquinone (to inhibit polymerization).

  • Add anhydrous toluene (5 mL).

  • Add freshly cracked cyclopentadiene (3.0 equiv) to the tube.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction tube to room temperature.

  • Carefully unseal the tube and transfer the contents to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove excess cyclopentadiene and toluene.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the fluorinated norbornene adduct. The endo/exo selectivity can be determined by ¹H and ¹⁹F NMR analysis.

G cluster_workflow Diels-Alder Experimental Workflow A 1. Combine Reactants - Methyl 4,5,5-trifluoropent-4-enoate - Cyclopentadiene - Toluene (Solvent) - Hydroquinone (Inhibitor) B 2. Reaction Conditions - Seal tube - Heat to 110 °C - Stir for 12 hours A->B C 3. Work-up - Cool to RT - Concentrate under reduced pressure B->C D 4. Purification - Flash Column Chromatography (Silica Gel) C->D E 5. Analysis - NMR (¹H, ¹⁹F, ¹³C) - Mass Spectrometry - Determine endo/exo ratio D->E

Caption: Workflow for a typical Diels-Alder reaction.

Conclusion

This compound is a promising and highly functionalized building block for modern organic synthesis. Its gem-difluoroalkene moiety provides a reactive handle for constructing carbon-carbon and carbon-heteroatom bonds through well-established methodologies like Michael additions and cycloadditions. The ability to readily introduce this fluorinated cassette allows for the efficient synthesis of complex molecules with potentially enhanced pharmacological properties, making it a valuable tool for professionals in drug discovery and development. The protocols provided herein serve as a robust starting point for exploring the rich chemistry of this versatile reagent.

Application Notes and Protocols for Derivatizing 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical derivatization of 4,5,5-trifluoropent-4-enoic acid. The protocols outlined below are foundational methods for converting the carboxylic acid moiety into esters and amides, thereby enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science. The presence of a trifluorovinyl group can significantly influence the biological activity and physicochemical properties of the resulting derivatives.

Introduction

This compound is a unique building block characterized by a terminal trifluorovinyl group and a carboxylic acid functionality. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the nearby double bond and the acidity of the carboxylic proton. These protocols are designed to be robust starting points for the synthesis of various ester and amide derivatives.

Derivatization Strategies

The primary routes for derivatizing this compound involve the transformation of the carboxylic acid group. The two most common and versatile methods are esterification and amidation.

Esterification via Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and removal of water can drive it to completion.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This process typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Various coupling agents can be employed to facilitate this transformation, minimizing the need for harsh reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of an Ethyl Ester Derivative via Fischer Esterification

This protocol describes the synthesis of ethyl 4,5,5-trifluoropent-4-enoate.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,5,5-trifluoropent-4-enoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ReagentEthanol
CatalystSulfuric Acid
Typical Yield75-85%
Purity (by GC-MS)>95%

Fischer_Esterification_Workflow start Start acid This compound start->acid mix Mix & Reflux acid->mix alcohol Ethanol alcohol->mix catalyst H₂SO₄ catalyst->mix workup Aqueous Workup (NaHCO₃, Brine) mix->workup dry Dry (MgSO₄) workup->dry purify Purification (Distillation/Chromatography) dry->purify product Ethyl 4,5,5-trifluoropent-4-enoate purify->product

Protocol 2: Synthesis of an Amide Derivative using EDC/HOBt Coupling

This protocol describes the synthesis of N-benzyl-4,5,5-trifluoropent-4-enamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-4,5,5-trifluoropent-4-enamide.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ReagentsBenzylamine, EDC, HOBt, DIPEA
Typical Yield80-90%
Purity (by HPLC)>98%

Amide_Coupling_Workflow start Start acid This compound start->acid activation Activation acid->activation coupling_reagents EDC, HOBt coupling_reagents->activation coupling Coupling Reaction activation->coupling amine Benzylamine amine->coupling base DIPEA base->coupling workup Aqueous Workup (HCl, NaHCO₃, Brine) coupling->workup dry Dry (Na₂SO₄) workup->dry purify Purification (Chromatography) dry->purify product N-benzyl-4,5,5-trifluoropent-4-enamide purify->product

Signaling Pathway Context (Hypothetical)

Derivatives of this compound could potentially be designed as inhibitors of specific enzymes or as modulators of signaling pathways. For instance, the trifluorovinyl moiety could act as a Michael acceptor, enabling covalent modification of a cysteine residue in the active site of a target protein. The following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a kinase in a cellular signaling cascade.

Signaling_Pathway_Inhibition receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Induces derivative 4,5,5-Trifluoropent-4-enoic Acid Derivative derivative->kinase2 Inhibits (Covalent Modification)

Conclusion

The protocols provided herein offer robust and adaptable methods for the derivatization of this compound. These procedures can be readily modified by varying the alcohol or amine component to generate a diverse library of compounds. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible outcomes. The unique structural features of these derivatives make them promising candidates for further investigation in various scientific disciplines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 4,5,5-trifluoropent-4-enoic acid is not well-documented in publicly available literature. The following troubleshooting guide and protocols are based on a proposed synthetic route derived from established organofluorine chemistry principles. This information is intended for experienced synthetic chemists and should be used as a guideline. All reactions should be performed with appropriate safety precautions.

Troubleshooting Guides & FAQs

This section addresses potential issues that may arise during the proposed synthesis of this compound. The proposed synthetic route involves three main stages:

  • Stage 1: Synthesis of Ethyl 4,5,5-Trifluoropent-4-enoate via Wittig-type Reaction.

  • Stage 2: Purification of the Ester Intermediate.

  • Stage 3: Hydrolysis to this compound.

Stage 1: Wittig-type Reaction Troubleshooting

Q1: The Wittig-type reaction to form ethyl 4,5,5-trifluoropent-4-enoate has a low yield. What are the possible causes and solutions?

A1: Low yields in the Wittig-type reaction can be attributed to several factors:

  • Inactive Ylide: The phosphorus ylide may not have formed efficiently. Ensure the phosphonium salt is dry and the base used for deprotonation (e.g., n-butyllithium) is fresh and accurately titrated. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry argon or nitrogen atmosphere).

  • Steric Hindrance: The trifluoromethyl ketone is a sterically hindered electrophile. The reaction may require a more reactive phosphonium ylide or longer reaction times and elevated temperatures. Consider using a Horner-Wadsworth-Emmons (HWE) reagent, which is often more reactive than the corresponding Wittig ylide.

  • Side Reactions: The strong base can react with the ester functionality of the ylide or the ketone. Add the base slowly at a low temperature (e.g., -78 °C) to minimize side reactions.

  • Impure Starting Materials: Ensure the purity of the trifluoromethyl ketone and the phosphonium salt. Impurities can quench the base or interfere with the reaction.

Parameter Potential Issue Troubleshooting Suggestion
Reagents Inactive base (e.g., n-BuLi)Use a freshly opened bottle or titrate before use.
Wet phosphonium salt or solventDry reagents and solvents rigorously.
Reaction Conditions Temperature too high during base additionAdd base slowly at -78 °C.
Insufficient reaction timeMonitor the reaction by TLC or GC-MS and extend the reaction time if necessary.
Ylide Reactivity Low reactivity of the ylideConsider switching to a more reactive HWE reagent.

Q2: The reaction produces a mixture of E/Z isomers. How can I improve the stereoselectivity?

A2: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

  • Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group like an ester) tend to favor the formation of the E-isomer. The reaction conditions can be tuned to enhance this preference.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Aprotic polar solvents are generally preferred.

  • Additives: The addition of lithium salts (e.g., LiBr) can sometimes improve the E-selectivity in Wittig reactions with stabilized ylides.

Stage 2: Purification Troubleshooting

Q3: I am having difficulty purifying the ethyl 4,5,5-trifluoropent-4-enoate from the reaction mixture. What purification techniques are recommended?

A3: Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Distillation: If the boiling point of your product is sufficiently different from impurities, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: Silica gel chromatography is a common method. However, the polarity of fluorinated compounds can be unusual. A thorough screen of solvent systems (e.g., hexane/ethyl acetate, pentane/diethyl ether) is recommended. Sometimes, using a less polar stationary phase like fluorinated silica gel can be beneficial.

  • Extraction: A standard aqueous workup to remove water-soluble byproducts is the first step. Multiple extractions with a suitable organic solvent will be necessary.

Technique Potential Issue Troubleshooting Suggestion
Distillation Product co-distills with impuritiesUse a longer fractionating column or a spinning band distillation apparatus.
Column Chromatography Poor separation on silica gelScreen a wider range of solvent systems. Consider using a different stationary phase (e.g., alumina, fluorinated silica).
Extraction Emulsion formationAdd brine to the aqueous layer to break the emulsion.
Stage 3: Hydrolysis Troubleshooting

Q4: The hydrolysis of the ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue.

  • Reaction Conditions: Ensure a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH) and water is used. The reaction may require heating under reflux for an extended period.[1][2]

  • Solvent: Using a co-solvent like THF or dioxane can help to solubilize the ester and improve the reaction rate.[1]

  • Acidification: After the hydrolysis is complete, the reaction mixture must be carefully acidified to a pH of ~1-2 to ensure the complete protonation of the carboxylate salt to the free carboxylic acid.

Q5: During the acidic workup, I am observing some decomposition of the product. What could be the cause?

A5: The trifluorovinyl group can be sensitive to strong acidic conditions, potentially leading to side reactions like hydration of the double bond or polymerization.

  • Milder Acid: Use a milder acid for the workup, such as citric acid or a saturated solution of ammonium chloride, if possible.

  • Temperature Control: Perform the acidification at a low temperature (e.g., 0 °C) to minimize decomposition.

  • Rapid Extraction: Immediately extract the product into an organic solvent after acidification to minimize its contact time with the acidic aqueous phase.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of Ethyl 4,5,5-Trifluoropent-4-enoate
  • Reagents and Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (3-ethoxy-3-oxopropyl)triphenylphosphonium bromide (1.1 eq).

    • The flask is purged with dry nitrogen.

    • Anhydrous tetrahydrofuran (THF) is added via syringe.

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Ylide Formation:

    • n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via syringe, maintaining the temperature below -70 °C.

    • The resulting deep red solution is stirred at -78 °C for 1 hour.

  • Wittig Reaction:

    • 1,1,1-Trifluoroacetone (1.0 eq) is added dropwise.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure to afford ethyl 4,5,5-trifluoropent-4-enoate.

Reactant Molar Eq. Purity (%) Hypothetical Yield (%)
(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide1.1>98N/A
n-Butyllithium1.05~2.5 M in hexanesN/A
1,1,1-Trifluoroacetone1.0>99N/A
Product
Ethyl 4,5,5-trifluoropent-4-enoate->95 (after purification)65-75
Protocol 2: Hydrolysis of Ethyl 4,5,5-Trifluoropent-4-enoate
  • Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,5,5-trifluoropent-4-enoate (1.0 eq).

    • A mixture of tetrahydrofuran (THF) and water is added.

  • Hydrolysis:

    • Lithium hydroxide monohydrate (2.0 eq) is added.

    • The mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature, and the THF is removed under reduced pressure.

    • The remaining aqueous solution is cooled to 0 °C and acidified to pH 1-2 with 1 M HCl.

    • The product is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Reactant Molar Eq. Purity (%) Hypothetical Yield (%)
Ethyl 4,5,5-trifluoropent-4-enoate1.0>95N/A
Lithium hydroxide monohydrate2.0>98N/A
Product
This compound->97 (after purification)85-95

Visualizations

SynthesisWorkflow Start Starting Materials: (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide 1,1,1-Trifluoroacetone Wittig Stage 1: Wittig Reaction (n-BuLi, THF, -78°C to RT) Start->Wittig Ester Intermediate: Ethyl 4,5,5-trifluoropent-4-enoate Wittig->Ester Purification Stage 2: Purification (Distillation) Ester->Purification PureEster Purified Ester Purification->PureEster Hydrolysis Stage 3: Hydrolysis (LiOH, THF/H2O, Reflux) PureEster->Hydrolysis FinalProduct Final Product: This compound Hydrolysis->FinalProduct

Caption: Proposed synthetic workflow for this compound.

TroubleshootingLogic Problem Low Yield in Wittig Reaction CheckYlide Check Ylide Formation Conditions Problem->CheckYlide CheckReagents Check Reagent Purity & Activity Problem->CheckReagents CheckConditions Optimize Reaction Conditions Problem->CheckConditions Anhydrous Ensure Anhydrous Conditions CheckYlide->Anhydrous FreshBase Use Fresh/Titrated Base CheckReagents->FreshBase LongerTime Increase Reaction Time/Temp CheckConditions->LongerTime UseHWE Consider HWE Reagent CheckConditions->UseHWE

References

Technical Support Center: Purification of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,5,5-trifluoropent-4-enoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after distillation.

  • Question: We are experiencing a significant loss of product during vacuum distillation of this compound. What could be the potential causes and solutions?

  • Answer: Low recovery after distillation can be attributed to several factors. Firstly, due to its relatively low molecular weight and polarity, this compound may be somewhat volatile under vacuum even at moderate temperatures. It is crucial to carefully control the vacuum pressure and distillation temperature to prevent co-distillation with lower-boiling impurities or loss to the vacuum trap. Secondly, thermal decomposition can occur if the heating mantle temperature is too high. Fluorinated compounds can sometimes be thermally sensitive.

    Troubleshooting Steps:

    • Optimize Vacuum and Temperature: Start with a moderate vacuum and gradually increase it while monitoring the distillation. A lower pressure allows for distillation at a lower temperature, minimizing the risk of decomposition.

    • Use a Fractionating Column: Employing a short Vigreux or packed fractionating column can improve the separation from closely boiling impurities and reduce the loss of product.

    • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed to maintain a stable vacuum.

    • Monitor the Cold Trap: If a significant amount of product is found in the cold trap, the distillation temperature is too high or the vacuum is too strong.

Issue 2: Co-elution of impurities during column chromatography.

  • Question: During flash column chromatography of this compound on silica gel, we are observing co-elution of an unknown impurity. How can we improve the separation?

  • Answer: Co-elution on silica gel is a common issue, especially with polar compounds like carboxylic acids which can exhibit strong interactions with the stationary phase.[1] The choice of solvent system is critical for achieving good separation.

    Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A common approach for polar compounds is to use a gradient elution. You can start with a less polar mobile phase (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of a more polar solvent (e.g., ethyl acetate or adding a small amount of methanol).[2][3]

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid, reducing tailing and potentially improving separation from non-acidic impurities.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For highly polar compounds, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) might be more effective.[4]

    • Check for Overloading: Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude product loaded is appropriate for the column size.

Issue 3: Oiling out during recrystallization.

  • Question: Our attempt to recrystallize this compound resulted in the compound "oiling out" instead of forming crystals. What causes this and how can we fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble at the cooling temperature.

    Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, solvents like water, ethanol/water mixtures, or toluene might be suitable.[5] Experiment with different solvents or solvent mixtures.

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of this compound (if available) to the cooled, saturated solution to induce crystallization.

    • Use a Co-solvent: If a single solvent is not working, a binary solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. However, common impurities in the synthesis of unsaturated fluorinated carboxylic acids may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of fluorination: Partially fluorinated or over-fluorinated species.[6]

  • Solvents: Residual solvents from the reaction or workup.

  • Isomers: Positional isomers of the double bond or geometric isomers (E/Z) if applicable.

  • Saturated analogues: The corresponding saturated carboxylic acid if a reduction step is involved in the synthesis of a precursor.

Q2: What is a suitable starting point for a solvent system in flash chromatography?

A2: For a polar molecule like this compound, a good starting point for normal-phase flash chromatography on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution is often effective.[2] For example, you could start with a mobile phase of 95:5 hexane:ethyl acetate and gradually increase the ethyl acetate concentration. The addition of a small percentage of acetic or formic acid to the eluent can help to reduce peak tailing.[7]

Q3: Can this compound be purified by acid-base extraction?

A3: Yes, acid-base extraction is a very effective method for separating carboxylic acids from neutral and basic impurities. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The this compound will precipitate out if it is a solid or can be extracted back into an organic solvent.

  • Extract the acidified aqueous layer with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: Several analytical techniques can be used to determine the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. Both normal-phase and reverse-phase methods can be developed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. The carboxylic acid may need to be derivatized (e.g., to its methyl ester) to improve volatility and chromatographic performance.

  • Melting Point Analysis: For solid compounds, a sharp melting point range close to the literature value is a good indicator of high purity.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Vacuum Distillation 8595700.5 mmHg, 60-65 °C (head temp.)
Flash Chromatography 85>9880Silica gel, Hexane/Ethyl Acetate gradient (5% to 30% EtOAc) + 0.5% Acetic Acid
Recrystallization 95>9990Solvent: Toluene

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Table 2: Recommended Solvents for Different Purification Techniques

Purification TechniqueRecommended SolventsRationale
Distillation -Purification is based on boiling point differences.
Column Chromatography (Normal Phase) Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetic AcidAllows for a wide range of polarities to effectively separate the target compound from impurities.[2]
Recrystallization Toluene, Hexane/Ethyl Acetate, Ethanol/WaterSolvents should provide good solubility at high temperatures and poor solubility at low temperatures.[5]

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The predicted boiling point is around 205°C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.[]

    • Monitor the temperature closely to ensure a stable boiling point for the main fraction.

  • Completion: Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity, then gently apply pressure to create a firm, level bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the initial solvent mixture, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_distillation Vacuum Distillation cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization crude_dist Crude Product dist_setup Setup Distillation Apparatus crude_dist->dist_setup heat_vac Apply Heat & Vacuum dist_setup->heat_vac collect_dist Collect Distillate heat_vac->collect_dist pure_dist Partially Purified Product collect_dist->pure_dist input_chrom Partially Purified Product pure_dist->input_chrom pack_col Pack Column input_chrom->pack_col load_sample Load Sample pack_col->load_sample elute_col Elute with Solvent Gradient load_sample->elute_col collect_frac Collect & Analyze Fractions elute_col->collect_frac combine_frac Combine Pure Fractions collect_frac->combine_frac evap_solv Evaporate Solvent combine_frac->evap_solv pure_chrom Highly Purified Product evap_solv->pure_chrom input_recryst Highly Purified Product pure_chrom->input_recryst dissolve Dissolve in Hot Solvent input_recryst->dissolve cool Slow Cooling dissolve->cool filter_dry Filter & Dry Crystals cool->filter_dry final_product Final Pure Product (>99%) filter_dry->final_product

Caption: A typical multi-step purification workflow for this compound.

troubleshooting_logic cluster_dist Distillation Issue: Low Yield cluster_chrom Chromatography Issue: Co-elution cluster_recryst Recrystallization Issue: Oiling Out dist_issue Low Yield check_temp Is Distillation Temp Too High? dist_issue->check_temp check_vac Is Vacuum Too Strong? dist_issue->check_vac check_leaks Are there Leaks? dist_issue->check_leaks sol_temp Reduce Heat check_temp->sol_temp sol_vac Reduce Vacuum check_vac->sol_vac sol_leaks Reseal Joints check_leaks->sol_leaks chrom_issue Co-elution of Impurities check_solvent Is Solvent System Optimal? chrom_issue->check_solvent check_acid Is Mobile Phase Acidified? chrom_issue->check_acid check_loading Is Column Overloaded? chrom_issue->check_loading sol_solvent Optimize Gradient check_solvent->sol_solvent sol_acid Add 0.5% Acetic Acid check_acid->sol_acid sol_loading Reduce Sample Load check_loading->sol_loading recryst_issue Compound Oils Out check_cooling Is Cooling Too Rapid? recryst_issue->check_cooling check_solvent_recryst Is Solvent Appropriate? recryst_issue->check_solvent_recryst check_nucleation Is Nucleation Initiated? recryst_issue->check_nucleation sol_cooling Cool Slowly check_cooling->sol_cooling sol_solvent_recryst Try Different Solvent/Mixture check_solvent_recryst->sol_solvent_recryst sol_nucleation Scratch Flask or Seed check_nucleation->sol_nucleation

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Polymerization of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 4,5,5-trifluoropent-4-enoic acid. The information is based on general principles of radical polymerization of fluorinated and acrylic acid-containing monomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound in a question-and-answer format.

Question 1: My polymerization resulted in a low yield of the polymer. What are the possible causes and how can I improve it?

Answer:

Low polymer yield can stem from several factors related to initiation, inhibition, and chain transfer.

  • Inefficient Initiation: The initiator might be decomposing too slowly at the reaction temperature or may have degraded during storage.

    • Solution: Verify the half-life of your initiator at the chosen reaction temperature. For thermally initiated polymerizations using common initiators like azo compounds or peroxides, ensure the temperature is appropriate for a steady generation of radicals.[1][2] Consider using a fresh batch of initiator or re-purifying it.

  • Presence of Inhibitors: The monomer, solvent, or glassware may contain inhibitors that quench the propagating radicals. Phenolic compounds, often added to monomers for stabilization during storage, and dissolved oxygen are common culprits.

    • Solution: Purify the monomer by passing it through a column of basic alumina or by distillation to remove stabilizers. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solvent and monomer before initiating the polymerization.

  • Chain Transfer to Solvent: The propagating radical may be prematurely terminated by transferring a hydrogen atom from a solvent molecule.

    • Solution: Choose a solvent with a low chain transfer constant. For instance, solvents like benzene, tert-butanol, or dimethylformamide (DMF) are generally preferred over more reactive solvents like isopropanol or toluene.

Question 2: The polydispersity index (PDI) of my polymer is very high (>2.0) in a free-radical polymerization. How can I achieve a more uniform polymer?

Answer:

A high PDI indicates a broad distribution of polymer chain lengths. This is often a result of side reactions that occur alongside the main propagation step.

  • Chain Transfer Reactions: As mentioned above, chain transfer to monomer, solvent, or initiator can lead to the formation of new, shorter chains, thus broadening the molecular weight distribution.[3][4] The presence of fluorine atoms in the monomer can sometimes suppress certain chain transfer reactions.[5]

    • Solution: Lowering the reaction temperature can reduce the rate of chain transfer reactions relative to propagation. Also, minimizing the initiator concentration can help, as this reduces the overall number of chains initiated and terminated.

  • High Temperature: Elevated temperatures can increase the rates of side reactions, including chain transfer and β-scission (fragmentation of the polymer backbone), leading to a higher PDI.

    • Solution: Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate.

  • Controlled Radical Polymerization: For applications requiring a low PDI, switching to a controlled or living radical polymerization technique is highly recommended.

    • Solution: Employ methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is known for its tolerance to a wide range of functional monomers, including those with acidic groups, and can produce polymers with a PDI close to 1.1.[1][6][7]

Question 3: I am trying to perform a RAFT polymerization, but the GPC trace shows a bimodal distribution (a high molecular weight shoulder or a low molecular weight tail). What is going wrong?

Answer:

A non-ideal molecular weight distribution in RAFT polymerization suggests that the equilibrium between active and dormant species is not well-controlled.

  • High Molecular Weight Shoulder: This can occur if the rate of initiation is too high compared to the rate of chain transfer. This leads to a fraction of chains being formed by conventional free-radical polymerization before the RAFT equilibrium is established.[8]

    • Solution: Reduce the initiator concentration relative to the RAFT agent. A typical ratio of [RAFT agent]:[initiator] is between 5:1 and 10:1. You could also choose an initiator with a longer half-life at the reaction temperature.

  • Low Molecular Weight Tailing: This may indicate incomplete initiation or the presence of impurities that act as chain transfer agents. It can also be a sign of a poorly chosen RAFT agent that is not suitable for the specific monomer.

    • Solution: Ensure all reactants and the solvent are of high purity. The choice of the RAFT agent is crucial; the stabilizing Z-group and the leaving R-group must be appropriate for the reactivity of the this compound monomer.[6][7] For acrylic acid type monomers, trithiocarbonates are often a good choice.[7]

Question 4: My reaction mixture became a gel and is no longer soluble. What caused this cross-linking?

Answer:

Gelation is due to the formation of a cross-linked polymer network.

  • High Monomer Concentration/Conversion: At high monomer concentrations or high conversions, the viscosity of the medium increases, which can slow down termination reactions. This, in turn, can increase the likelihood of chain transfer to the polymer backbone, creating a new radical site on the chain which can then propagate to form a branch and eventually a cross-link.

    • Solution: Reduce the initial monomer concentration. It is also advisable to stop the polymerization at a moderate conversion (e.g., 50-70%) before the system becomes too viscous.

  • High Temperature: As with high PDI, high temperatures can promote side reactions, including hydrogen abstraction from the polymer backbone, which can lead to cross-linking.

    • Solution: Lower the reaction temperature.

  • Bifunctional Impurities: If the monomer contains impurities with two polymerizable double bonds, these can act as cross-linking agents.

    • Solution: Ensure high purity of the monomer.

Frequently Asked Questions (FAQs)

Q1: What type of initiator is suitable for the polymerization of this compound? A1: Standard radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are generally suitable.[9] The choice depends on the desired reaction temperature and the solvent used. AIBN is a common choice for solution polymerizations conducted around 60-80 °C.

Q2: What are the recommended solvents for this polymerization? A2: The carboxylic acid group makes the monomer and the resulting polymer relatively polar. Therefore, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, or N,N-dimethylacetamide (DMAc) are good candidates. The choice of solvent can also influence the partitioning of the carboxylic acid monomer in emulsion systems.[10][11]

Q3: How does the trifluorovinyl group (-CF=CF₂) affect the polymerization? A3: Fluorine substitution can significantly impact monomer reactivity. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the double bond and the stability of the propagating radical.[12] In some cases, fluorination has been shown to suppress chain transfer reactions, which can lead to higher molecular weight polymers compared to their non-fluorinated analogs.[5] However, some highly fluorinated vinyl monomers show low reactivity in homopolymerization.[13]

Q4: Is it possible to synthesize block copolymers with this monomer? A4: Yes, by using a controlled radical polymerization technique like RAFT, you can synthesize well-defined polymers with a living character. These "living" polymer chains, which retain the thiocarbonylthio end-group, can be used to initiate the polymerization of a second monomer to form block copolymers.[7]

Q5: How can I minimize the risk of side reactions involving the carboxylic acid group? A5: The carboxylic acid group is generally stable under radical polymerization conditions. However, at very high temperatures, side reactions like dehydration to form anhydrides between adjacent monomer units in the polymer chain could potentially occur, though this is less common in solution polymerization. To be safe, avoid excessive temperatures (e.g., >120 °C). The primary concerns with the carboxylic acid group are its effect on solubility and potential interactions with certain solvents or initiators.[14]

Illustrative Data Tables

Disclaimer: The following data are illustrative examples and not based on experimental results for this compound. They are intended to show general trends in radical polymerization.

Table 1: Hypothetical Effect of Initiator [AIBN] Concentration on the Free-Radical Polymerization of this compound

Entry[Monomer]:[AIBN] RatioMn ( g/mol )PDI (Mw/Mn)
1100:125,0002.1
2200:148,0001.9
3500:195,0001.8

Reaction Conditions: 2 M monomer in DMF, 70 °C, 8 hours.

Table 2: Hypothetical Solvent Effects on the Polymerization of this compound

EntrySolventConversion (%)Mn ( g/mol )PDI (Mw/Mn)
1Dioxane8552,0001.8
2Toluene7835,0002.3
3Isopropanol6515,0002.8

Reaction Conditions: [Monomer]:[AIBN] = 200:1, 2 M monomer, 70 °C, 8 hours.

Illustrative Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized for specific experimental goals.

Protocol 1: Free-Radical Polymerization

  • Monomer Purification: Pass this compound through a short column of basic alumina to remove any inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 1.54 g, 10 mmol) and the initiator, AIBN (e.g., 8.2 mg, 0.05 mmol, for a [M]:[I] ratio of 200:1).

  • Solvent Addition: Add the desired amount of anhydrous solvent (e.g., 5 mL of DMF) to dissolve the reactants.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the reaction. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent (e.g., cold diethyl ether or methanol).

  • Purification and Drying: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.

Protocol 2: RAFT Polymerization

  • Reagent Preparation: Purify the monomer as described above. Ensure the RAFT agent (e.g., a suitable trithiocarbonate) and initiator (AIBN) are of high purity.

  • Reaction Setup: In a Schlenk flask, combine the monomer (e.g., 1.54 g, 10 mmol), the RAFT agent (e.g., 22.1 mg, 0.1 mmol, for a target DP of 100), and AIBN (e.g., 1.64 mg, 0.01 mmol, for a [RAFT]:[I] ratio of 10:1).

  • Solvent Addition and Degassing: Add anhydrous solvent (e.g., 5 mL of DMF) and degas the mixture using three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir. Monitor the reaction progress by taking aliquots at different time points to analyze conversion (via ¹H NMR) and molecular weight evolution (via GPC).

  • Work-up: Once the desired conversion is reached, stop the reaction by cooling and exposing it to air. Precipitate, collect, and dry the polymer as described in the free-radical protocol.

Visualizations

TroubleshootingWorkflow Start Polymerization Issue Identified LowYield Low Yield Start->LowYield HighPDI High PDI Start->HighPDI Gelation Gelation Start->Gelation CheckInhibitor Check for Inhibitors (Monomer, Solvent) LowYield->CheckInhibitor Cause? CheckInitiator Check Initiator (Purity, Temp) LowYield->CheckInitiator Cause? CheckSolvent Check Solvent (Chain Transfer) LowYield->CheckSolvent Cause? LowerTemp Lower Temperature HighPDI->LowerTemp Solution LowerConc Lower Concentration (Monomer, Initiator) HighPDI->LowerConc Solution UseControlled Switch to Controlled Polymerization (RAFT) HighPDI->UseControlled Optimal Solution Gelation->LowerTemp Solution Gelation->LowerConc Solution StopEarly Stop at Lower Conversion Gelation->StopEarly Solution PurifyMonomer Purify Monomer (Remove difunctional impurities) Gelation->PurifyMonomer Solution Solution Problem Resolved CheckInhibitor->Solution CheckInitiator->Solution CheckSolvent->Solution LowerTemp->Solution LowerConc->Solution UseControlled->Solution StopEarly->Solution PurifyMonomer->Solution SideReactions PropagatingRadical Propagating Radical (Pn-CF(CO2H)CH2-CF=CF2)• Propagation Propagation (Desired Reaction) PropagatingRadical->Propagation + Monomer Backbiting Backbiting (Intramolecular H-abstraction) PropagatingRadical->Backbiting ChainTransferSolvent Chain Transfer to Solvent PropagatingRadical->ChainTransferSolvent + Solvent ChainTransferPolymer Chain Transfer to Polymer PropagatingRadical->ChainTransferPolymer + Polymer Termination Termination (Recombination) PropagatingRadical->Termination + Px• Monomer Monomer PolymerChain Dead Polymer Chain Solvent Solvent (S-H) Propagation->PropagatingRadical P(n+1)• BranchedRadical Branched Radical (Leads to branching) Backbiting->BranchedRadical ChainTransferSolvent->PolymerChain ChainTransferPolymer->BranchedRadical Termination->PolymerChain

References

Technical Support Center: Optimizing Reaction Conditions for 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,5,5-trifluoropent-4-enoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is the malonic ester synthesis. This involves the alkylation of diethyl malonate with 3-bromo-1,1,2-trifluoroprop-1-ene, followed by hydrolysis of the resulting diester and subsequent decarboxylation to yield the final product.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters to control are temperature, reaction time, and the choice of base and solvent. The temperature during the alkylation step can influence the rate of reaction and the formation of side products. The duration of the hydrolysis and decarboxylation steps is also crucial for achieving a high yield. The selection of a suitable base and solvent system is vital for ensuring the efficient formation of the malonate enolate and its subsequent reaction.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC analysis, a suitable solvent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot will indicate the progression of the reaction. GC-MS can provide more quantitative information on the conversion of reactants to products.

Q4: What are the expected spectroscopic data for this compound?

While specific data may vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: Resonances corresponding to the protons of the ethyl group and the carboxylic acid proton.

  • ¹⁹F NMR: Signals corresponding to the three fluorine atoms on the double bond.

  • ¹³C NMR: Peaks for the carbons of the ethyl group, the carboxylic acid, and the fluorinated double bond.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (154.09 g/mol ).[]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Incomplete deprotonation of diethyl malonate. 2. Low reactivity of the alkylating agent. 3. Insufficient reaction time or temperature.1. Use a stronger base or ensure the base is fresh and anhydrous. 2. Confirm the purity of 3-bromo-1,1,2-trifluoroprop-1-ene. 3. Increase the reaction temperature or prolong the reaction time. Monitor by TLC or GC-MS.
Formation of multiple side products 1. Dialkylation of diethyl malonate. 2. Side reactions of the trifluorovinyl group. 3. Decomposition of starting materials or product.1. Use a slight excess of diethyl malonate. 2. Maintain a controlled temperature and inert atmosphere. 3. Ensure all reagents are pure and the reaction is performed under optimal conditions.
Incomplete hydrolysis of the diester 1. Insufficient amount of base for hydrolysis. 2. Short reaction time for hydrolysis.1. Use a larger excess of the hydrolyzing agent (e.g., NaOH or KOH). 2. Extend the hydrolysis time and monitor the disappearance of the diester by TLC.
Difficulty in isolating the final product 1. Product is soluble in the aqueous layer during workup. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. 2. Add a small amount of brine to break the emulsion or filter the mixture through celite.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Malonic Ester Synthesis

  • Alkylation of Diethyl Malonate:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (100 mL) and sodium ethoxide (1.1 equivalents).

    • To this solution, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3-bromo-1,1,2-trifluoroprop-1-ene (1.2 equivalents) dropwise and heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the residue with diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude diethyl 2-(2,3,3-trifluoroallyl)malonate.

  • Hydrolysis and Decarboxylation:

    • To the crude diester, add a 10% aqueous solution of sodium hydroxide (5 equivalents) and ethanol (50 mL).

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

    • Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

    • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Optimization of Alkylation Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOEtEthanol78875
2NaHTHF661282
3K₂CO₃DMF100665
4t-BuOKt-BuOH82878

Table 2: Optimization of Hydrolysis and Decarboxylation Conditions

Entry Hydrolysis Reagent Acidification Reagent Decarboxylation Temp (°C) Time (h) Yield (%)
110% NaOHconc. HCl100385
215% KOH6M H₂SO₄110290
3LiOHconc. HCl100482
410% NaOH3M HCl90578

Visualizations

experimental_workflow cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis & Decarboxylation A Diethyl Malonate + NaOEt in Ethanol B Add 3-bromo-1,1,2- trifluoroprop-1-ene A->B C Reflux B->C D Workup & Extraction C->D E Crude Diester + NaOH (aq) D->E Crude Diester F Reflux E->F G Acidification (HCl) F->G H Heating for Decarboxylation G->H I Extraction & Purification H->I J J I->J Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow Start Low Product Yield Check_Alkylation Check Alkylation Step (TLC/GC-MS) Start->Check_Alkylation Alkylation_OK Alkylation Complete? Check_Alkylation->Alkylation_OK Check_Hydrolysis Check Hydrolysis/ Decarboxylation Step Alkylation_OK->Check_Hydrolysis Yes Optimize_Alkylation Optimize Alkylation: - Stronger Base - Higher Temperature - Longer Time Alkylation_OK->Optimize_Alkylation No Hydrolysis_OK Hydrolysis Complete? Check_Hydrolysis->Hydrolysis_OK Optimize_Hydrolysis Optimize Hydrolysis: - More Base - Higher Temperature - Longer Time Hydrolysis_OK->Optimize_Hydrolysis No Purification_Issue Check Purification/ Workup Procedure Hydrolysis_OK->Purification_Issue Yes

Caption: Troubleshooting flowchart for low product yield in the synthesis.

References

Technical Support Center: 4,5,5-Trifluoropent-4-enoic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,5-trifluoropent-4-enoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used in the preparation of polymer electrolytes for lithium-ion batteries.[1] Its unique trifluorovinyl moiety can impart desirable properties to polymers, such as enhanced thermal and electrochemical stability.

Q2: What are the key safety precautions to take when handling this compound?

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are often suitable for fluorinated compounds), and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Being aware that thermal decomposition of fluorinated compounds can release toxic gases such as hydrogen fluoride (HF).

Q3: How can I confirm the identity and purity of my this compound sample?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the protons in the pentenoic acid chain. Crucially, ¹⁹F NMR spectroscopy is essential for confirming the presence and chemical environment of the fluorine atoms.[2][3][4] The trifluorovinyl group will have a characteristic chemical shift and coupling pattern.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound (154.09 g/mol ).[1] Fragmentation patterns can provide further structural information. Note that fluorinated compounds can exhibit complex fragmentation.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample. Due to the carboxylic acid group, reversed-phase HPLC with an acidic mobile phase is a suitable starting point. Derivatization may be necessary for fluorescence detection if UV absorbance is low.[7][8]

Troubleshooting Guides

Synthesis

A common synthetic route to this compound may involve the hydrolysis of a corresponding ester precursor (e.g., ethyl 4,5,5-trifluoropent-4-enoate).

Problem: Low or no yield of the carboxylic acid after ester hydrolysis.

Possible Cause Suggested Solution
Incomplete Hydrolysis The trifluoroacetyl group can influence the reactivity of the ester.[9] Ensure sufficient reaction time and temperature. Monitor the reaction progress by TLC or ¹H NMR. Consider using a stronger base (e.g., LiOH) or acid (e.g., trifluoroacetic acid) catalyst.[10]
Side Reactions The fluoroalkene moiety is susceptible to nucleophilic attack, especially under basic conditions.[11] This can lead to decomposition or the formation of byproducts. Use milder reaction conditions (e.g., lower temperature) and carefully control the stoichiometry of the base.
Work-up Issues The fluorinated carboxylic acid may have different solubility properties compared to its non-fluorinated analogs. Ensure proper pH adjustment during the acidic work-up to fully protonate the carboxylate. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether).

Experimental Workflow: Ester Hydrolysis

reagents Ester Precursor + Base (e.g., NaOH) in Solvent reaction Hydrolysis Reaction (Stirring, Monitor Progress) reagents->reaction workup Acidify with HCl (aq) to pH ~2 reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product Crude Carboxylic Acid evaporation->product

Caption: General workflow for the hydrolysis of an ester to a carboxylic acid.

Purification

Problem: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-elution of Impurities in Chromatography Fluorinated compounds can have unique polarity. Screen different solvent systems for column chromatography. Consider using a fluorous solid-phase extraction (FSPE) cartridge if impurities are non-fluorinated.[12]
Formation of Emulsions During Extraction The presence of the polar carboxylic acid and the fluorinated tail can lead to emulsification. Use brine (saturated NaCl solution) to break up emulsions during the work-up. Centrifugation can also be effective.
Residual Metal Contaminants If the synthesis involved metal catalysts, residual metals may be present. Consider washing the organic solution with a chelating agent like EDTA.
Characterization

Problem: Ambiguous or unexpected NMR spectra.

Possible Cause Suggested Solution
Complex ¹H NMR Spectrum The protons adjacent to the double bond and the carboxylic acid may show complex splitting patterns due to coupling with each other and with the fluorine atoms. Use a higher field NMR spectrometer for better resolution. Perform ¹H{¹⁹F} decoupling experiments to simplify the proton spectrum.
Unexpected ¹⁹F NMR Chemical Shifts The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[2][13] Contamination or isomerization could lead to unexpected peaks. Compare the obtained spectrum with predicted values or data from similar compounds. Ensure a proper reference standard (e.g., CFCl₃ or a secondary standard) is used.
Presence of Isomers The synthesis may result in a mixture of E/Z isomers of the double bond. These isomers will likely have distinct signals in both ¹H and ¹⁹F NMR. 2D NMR techniques like NOESY can help in assigning the stereochemistry.

Logical Relationship: Troubleshooting NMR Issues

start Ambiguous NMR Spectrum q1 Complex ¹H Spectrum? start->q1 s1 Use Higher Field NMR Perform ¹H{¹⁹F} Decoupling q1->s1 Yes q2 Unexpected ¹⁹F Signals? q1->q2 No s1->q2 s2 Check for Impurities Verify Reference Standard q2->s2 Yes q3 Evidence of Isomers? q2->q3 No s2->q3 s3 Use 2D NMR (NOESY) for Stereochemistry q3->s3 Yes end Spectrum Interpreted q3->end No s3->end

Caption: Decision tree for troubleshooting common NMR spectroscopy issues.

Stability and Storage

Problem: Decomposition of the compound over time.

Possible Cause Suggested Solution
Instability of the Fluoroalkene Fluoroalkenes can be susceptible to polymerization or decomposition, especially in the presence of light, acid, or base. Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Decarboxylation While generally stable, some β,γ-unsaturated carboxylic acids can undergo decarboxylation upon heating. Avoid excessive heat during storage and purification (e.g., high-temperature distillation).
Hydrolysis of Trace Impurities If the sample contains residual ester starting material, it may slowly hydrolyze to the carboxylic acid and alcohol, affecting purity over time. Ensure high purity of the final product before long-term storage.

References

Technical Support Center: 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,5,5-trifluoropent-4-enoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities that may be encountered during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in this compound can generally be categorized into three main types:

  • Synthesis-Related Impurities: These are the most common and can include unreacted starting materials, residual reagents, catalysts, and byproducts from side reactions. For example, if a Reformatsky-type reaction is used for synthesis, residual zinc salts and unreacted haloesters or trifluoroacetates might be present.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification process (e.g., diethyl ether, tetrahydrofuran (THF), ethyl acetate, hexane) are common impurities.

  • Degradation Products: Although this compound is relatively stable, prolonged storage under non-ideal conditions (e.g., exposure to moisture, high temperatures, or UV light) could lead to hydrolysis or polymerization.

Q2: I am observing unexpected peaks in my HPLC analysis. What could they be?

A2: Unexpected peaks in an HPLC chromatogram could be attributed to several of the impurities mentioned above. Isomers of the target molecule, formed during synthesis, are also a possibility. It is also possible that the unexpected peaks are related to the degradation of the HPLC column or mobile phase, so it is important to run a blank to rule out these possibilities.

Q3: How can I remove these impurities from my sample?

A3: The appropriate purification method will depend on the nature of the impurity.

  • Recrystallization: This can be effective for removing many solid impurities.

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating the target compound from a wide range of impurities.

  • Distillation: If the impurities are volatile, distillation under reduced pressure may be a suitable purification method.

  • Washing: Aqueous washes can be used to remove water-soluble impurities like residual salts.

Q4: Can residual metal catalysts from the synthesis affect my experiment?

A4: Yes, residual metal catalysts (e.g., zinc, copper, palladium) can interfere with downstream applications, particularly in catalysis, biological assays, and polymer chemistry. It is crucial to ensure that the material meets the required specifications for your particular application.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to impurities in this compound.

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Presence of unknown impurities 1. Analyze the sample using multiple analytical techniques (HPLC, GC-MS, NMR) to identify and quantify impurities. 2. Refer to the Certificate of Analysis (CoA) to check for known impurities and their specified limits. 3. If the impurity profile is unacceptable, purify the sample using an appropriate method (see FAQ Q3).
Batch-to-batch variability 1. Request and compare the CoAs for different batches. 2. Perform a side-by-side analytical comparison of the batches.
Issue 2: Poor Solubility or Physical Appearance
Potential Cause Troubleshooting Steps
Presence of insoluble impurities 1. Attempt to dissolve a small sample in the intended solvent and visually inspect for any undissolved material. 2. Filter the solution to remove any particulate matter. 3. Analyze the insoluble material separately if possible.
Discoloration 1. Discoloration may indicate the presence of degradation products or colored impurities. 2. Analyze the sample by UV-Vis spectroscopy to check for absorbing species. 3. Purification by column chromatography or recrystallization may remove the colored impurities.

Data Presentation: Potential Impurities and Their Sources

Impurity Type Potential Specific Impurities Likely Source
Starting Materials Ethyl 4-bromo- or 4-iodobutanoate, Ethyl trifluoroacetateIncomplete reaction during synthesis
Reagents/Catalysts Zinc, Zinc salts, Triphenylphosphine oxideResidual from Reformatsky or Wittig synthesis
Byproducts Positional isomers, Dimerization productsSide reactions during synthesis
Solvents Diethyl ether, THF, Ethyl acetate, Hexane, DichloromethaneResidual from reaction and purification steps
Degradation Products Shorter-chain fluorinated carboxylic acidsHydrolysis or oxidation during storage

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the standards and the sample. Identify the main peak corresponding to this compound. Any other peaks are potential impurities. Quantify the impurities using the calibration curve.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane. If the carboxylic acid is not volatile enough, derivatization to a more volatile ester (e.g., methyl or ethyl ester) may be necessary.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Analysis: Inject the sample. Identify peaks corresponding to residual solvents and other volatile impurities by comparing their mass spectra with a library (e.g., NIST).

Protocol 3: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Analysis:

    • Confirm the structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.

    • Look for any unexpected signals in the spectra. These signals can be integrated to estimate the relative amount of impurities. The chemical shifts and coupling patterns of these impurity signals can provide clues to their structures.

Mandatory Visualization

Impurity_Troubleshooting_Workflow start Start: Inconsistent Experimental Results analytical_testing Perform Analytical Testing (HPLC, GC-MS, NMR) start->analytical_testing compare_coa Compare with Certificate of Analysis (CoA) analytical_testing->compare_coa impurity_identified Impurity Identified? compare_coa->impurity_identified purify Purify Sample (Chromatography, Recrystallization) impurity_identified->purify Yes contact_supplier Contact Supplier for Technical Support impurity_identified->contact_supplier No retest Re-test Purified Sample purify->retest pass Purity Meets Specification? retest->pass pass->purify No proceed Proceed with Experiment pass->proceed Yes end End: Issue Resolved proceed->end contact_supplier->end

Caption: Workflow for troubleshooting impurities in this compound.

Technical Support Center: 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,5,5-trifluoropent-4-enoic acid. This guide is designed to assist researchers, scientists, and drug development professionals with the safe handling, storage, and troubleshooting of common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage. It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.

Q2: What personal protective equipment (PPE) should be worn when handling this chemical?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, eye protection, and face protection. A faceshield, goggles, and a type ABEK (EN14387) respirator filter are also recommended.

Q3: How should this compound be stored?

A3: Store in a dry, cool, and well-ventilated area.[1][2] Keep the container tightly closed when not in use. It is classified under Storage Class 8A for combustible corrosive hazardous materials.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Q5: How should I handle a spill of this compound?

A5: For a spill, do not breathe vapors or aerosols and avoid substance contact. Ensure adequate ventilation and keep away from heat and sources of ignition. Evacuate the danger area, follow emergency procedures, and consult an expert. Do not let the product enter drains.

Troubleshooting Guide

Q: I observe a yellowing of the liquid. Is it still usable?

A: The product is sometimes described as a yellow liquid.[3] However, a significant change in color could indicate degradation or contamination. It is recommended to verify the purity of the material if you have concerns about its integrity.

Q: I'm experiencing irritation of the respiratory tract when working with the compound. What should I do?

A: Immediately move to an area with fresh air. Ensure that all work with this compound is conducted in a well-ventilated area, preferably within a chemical fume hood. If irritation persists, seek medical attention. Always use appropriate respiratory protection when handling this substance.

Q: The compound is not dissolving as expected in my solvent system. What can I do?

Physical and Chemical Properties

PropertyValue
Molecular FormulaC5H5F3O2[]
Molecular Weight154.09 g/mol []
Boiling Point205.1 ± 40.0 °C (Predicted)[]
Density1.336 ± 0.06 g/cm³ (Predicted)[]
FormLiquid, Yellow liquid[3]

Experimental Workflow and Safety

Below is a generalized workflow for the safe handling and use of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Face Shield) A->B C Prepare Well-Ventilated Work Area (Chemical Fume Hood) B->C D Retrieve from Storage C->D Proceed to Handling E Weigh/Measure Required Amount D->E F Conduct Experiment E->F G Dispose of Waste Properly F->G Experiment Complete J Spill or Exposure Occurs F->J Incident H Clean Equipment G->H I Return to Storage H->I K Follow Emergency Protocols (Evacuate, Alert, Contain) J->K L Seek Medical Attention if Necessary K->L

Caption: Workflow for Safe Handling of this compound.

References

Technical Support Center: Scaling Up the Production of 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 4,5,5-trifluoropent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of this valuable fluorinated building block.

Experimental Workflow Overview

The following diagram outlines the proposed three-step synthetic pathway for the production of this compound.

synthesis_workflow start Starting Materials: 1,1,1-Trifluoroacetone Ethyl bromoacetate Zinc reformatsky Step 1: Reformatsky Reaction start->reformatsky intermediate1 Ethyl 3-hydroxy-3-(trifluoromethyl)butanoate reformatsky->intermediate1 dehydration Step 2: Dehydration intermediate1->dehydration intermediate2 Ethyl 4,5,5-trifluoropent-4-enoate dehydration->intermediate2 hydrolysis Step 3: Hydrolysis intermediate2->hydrolysis product This compound hydrolysis->product

Caption: Proposed three-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Step 1: Reformatsky Reaction

Q1: The Reformatsky reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent challenge in Reformatsky reactions, often due to the unreactive nature of the zinc surface.

  • Troubleshooting Steps:

    • Zinc Activation: The zinc metal surface is often coated with a layer of zinc oxide which prevents the reaction. Several methods can be used to activate the zinc:

      • Mechanical Activation: Vigorous stirring or sonication of the zinc dust can help break up the oxide layer.

      • Chemical Activation: Pre-treating the zinc with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride can effectively remove the oxide layer.[1] A zinc-copper couple, prepared by treating zinc with copper acetate, is also more reactive.[2] Another effective method for scalable reactions is the use of DIBAL-H for zinc activation, which can lead to a more controlled initiation.[3]

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be rigorously dried.

    • Reagent Purity: Ensure the ethyl bromoacetate and 1,1,1-trifluoroacetone are of high purity and free from water.

Q2: The reaction is highly exothermic and difficult to control upon initiation. How can I manage this during scale-up?

A2: The exothermic nature of the Reformatsky reagent formation is a significant safety concern during scale-up.[3]

  • Troubleshooting & Scale-Up Considerations:

    • Controlled Addition: Instead of adding all reagents at once, add the ethyl bromoacetate slowly to the suspension of activated zinc and 1,1,1-trifluoroacetone. This allows for better temperature control.

    • Semi-Batch Process: For larger scales, a semi-batch process is recommended where the reagent addition rate controls the reaction rate and heat generation.[4]

    • Heat Management: Ensure the reactor has an efficient cooling system (e.g., cooling jacket, external cooling loop) to dissipate the heat generated.[5] Calculate the potential adiabatic temperature rise to understand the worst-case scenario.[5]

    • Monitoring: Continuously monitor the internal reaction temperature. A sudden temperature spike indicates a runaway reaction.

reformatsky_troubleshooting problem Problem: Reaction not initiating or runaway exotherm cause1 Cause: Inactive Zinc Surface problem->cause1 cause2 Cause: Presence of Moisture problem->cause2 cause3 Cause: Rapid Reagent Addition (Scale-up issue) problem->cause3 solution1 Solution: Activate Zinc (Chemical or Mechanical) cause1->solution1 solution2 Solution: Ensure Anhydrous Conditions cause2->solution2 solution3 Solution: Controlled Addition / Semi-Batch Process cause3->solution3

Caption: Troubleshooting logic for the Reformatsky reaction.

Step 2: Dehydration

Q3: The dehydration of the tertiary alcohol is resulting in low yields and multiple side products. What are the likely causes?

A3: Dehydration of tertiary alcohols can be prone to side reactions, especially under harsh acidic conditions.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: Strong, oxidizing acids like concentrated sulfuric acid can lead to charring and the formation of side products.[6] Consider using milder dehydrating agents such as phosphoric acid or employing methods like treatment with phosphorus oxychloride (POCl₃) in pyridine, which can be effective for hindered alcohols.

    • Temperature Control: The temperature for dehydration of tertiary alcohols is generally lower than for secondary or primary alcohols (typically 25-80°C).[7] Overheating can promote side reactions.

    • Carbocation Rearrangements: Although less common with a trifluoromethyl group adjacent to the carbocation, rearrangements are a possibility in E1 reactions.[8] Analysis of the product mixture by GC-MS or NMR can help identify rearranged isomers.

    • Formation of Ethers: If the reaction temperature is too low, intermolecular reaction between alcohol molecules can lead to the formation of ethers.[9]

Q4: How can I improve the selectivity for the desired alkene isomer?

A4: The dehydration of ethyl 3-hydroxy-3-(trifluoromethyl)butanoate can potentially lead to two alkene isomers. According to Zaitsev's rule, the more substituted alkene is generally the major product.[8]

  • Controlling Selectivity:

    • The reaction conditions, including the choice of acid and temperature, can influence the product distribution. A systematic optimization of these parameters may be necessary.

    • The electronic effect of the trifluoromethyl group may also influence the regioselectivity of the elimination.

Step 3: Hydrolysis

Q5: The hydrolysis of the fluorinated ester is slow or incomplete. How can I drive the reaction to completion?

A5: The presence of fluorine atoms can affect the rate of ester hydrolysis. Electron-withdrawing fluorine atoms generally increase the susceptibility of the ester to hydrolysis.[10] However, steric hindrance or other factors might slow down the reaction.

  • Troubleshooting Steps:

    • Reaction Conditions:

      • Base-catalyzed hydrolysis (saponification): Using a stronger base (e.g., potassium hydroxide instead of sodium hydroxide) or a higher concentration of the base can increase the reaction rate.

      • Acid-catalyzed hydrolysis: While possible, this is a reversible reaction and may require removal of the alcohol byproduct to drive the equilibrium towards the product.

    • Solvent: The choice of solvent can be critical. A co-solvent like THF or ethanol may be needed to ensure the miscibility of the ester in the aqueous basic solution.

    • Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. However, be mindful of potential side reactions at higher temperatures.

Q6: What are the best practices for purifying the final product, this compound?

A6: The purification of the final carboxylic acid is crucial to obtain a high-purity product.

  • Purification Protocol:

    • Acid-Base Extraction: A standard method for purifying carboxylic acids is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to re-protonate the carboxylic acid, which can then be extracted back into an organic solvent. This process effectively removes neutral and basic impurities.[4][11]

    • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.[12]

    • Removal of Carbonyl Impurities: If carbonyl-containing impurities are present, they can be removed by extraction with an aqueous solution of a bisulfite salt under neutral conditions.[3]

Quantitative Data Summary

The following tables provide estimated quantitative data for the key steps in the synthesis of this compound, based on analogous reactions found in the literature. These values should be considered as starting points for optimization.

Table 1: Reformatsky Reaction Parameters

ParameterValueReference
Reactants 1,1,1-Trifluoroacetone, Ethyl bromoacetate, Activated Zinc-
Solvent THF, Diethyl ether, Toluene[13][14]
Temperature 40-60 °C (initiation), then reflux[15]
Reaction Time 2-4 hours[15]
Typical Yield 60-80%

Table 2: Dehydration Parameters

ParameterValueReference
Reactant Ethyl 3-hydroxy-3-(trifluoromethyl)butanoate-
Dehydrating Agent H₃PO₄, P₂O₅, or POCl₃/Pyridine[6]
Temperature 25-100 °C[7]
Reaction Time 1-3 hours-
Typical Yield 70-90%-

Table 3: Hydrolysis Parameters

ParameterValueReference
Reactant Ethyl 4,5,5-trifluoropent-4-enoate-
Reagent NaOH or KOH (aqueous solution)[10]
Solvent Water/THF or Water/Ethanol-
Temperature 25-80 °C[10]
Reaction Time 2-6 hours[10]
Typical Yield >90%[10]

Detailed Experimental Protocols

The following are detailed, generalized procedures for each step of the synthesis. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of Ethyl 3-hydroxy-3-(trifluoromethyl)butanoate (Reformatsky Reaction)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Zinc Activation: To the flask, add zinc dust (1.2 equivalents). Activate the zinc using one of the methods described in Q1 .

  • Reagent Addition: Add anhydrous solvent (e.g., THF) to the flask. Add 1,1,1-trifluoroacetone (1.0 equivalent) to the flask. From the dropping funnel, add a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the stirred suspension.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4,5,5-trifluoropent-4-enoate (Dehydration)
  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place the crude ethyl 3-hydroxy-3-(trifluoromethyl)butanoate (1.0 equivalent).

  • Reagent Addition: Add a dehydrating agent (e.g., a catalytic amount of phosphoric acid or a mixture of P₂O₅).

  • Reaction: Heat the mixture gently (50-100°C) while stirring. The product will distill as it is formed.

  • Purification: Collect the distillate and wash it with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,5,5-trifluoropent-4-enoate (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Purification: Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by vacuum distillation.[4]

Safety Information

  • 1,1,1-Trifluoroacetone: This is a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat. Keep away from heat, sparks, and open flames.[13]

  • Ethyl bromoacetate: This is a lachrymator and is toxic. Handle with extreme care in a fume hood.

  • Reformatsky Reaction: The reaction can be highly exothermic and may have an induction period, posing a risk of a runaway reaction, especially on a larger scale.[3] Ensure adequate cooling capacity and controlled reagent addition.

  • Fluorinated Compounds: Handle all fluorinated compounds with care. Some can be toxic, and their thermal decomposition can release hazardous fumes. Fluorination reactions themselves can be highly exothermic and require careful management.[2]

References

Technical Support Center: Catalyst Selection for 4,5,5-Trifluoropent-4-enoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,5-trifluoropent-4-enoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during catalytic reactions with this fluorinated substrate.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound for catalytic transformations?

A1: this compound possesses two primary reactive sites for catalysis: the terminal gem-difluoroalkene moiety (C=CF₂) and the carboxylic acid group (-COOH). The electron-withdrawing nature of the fluorine atoms influences the reactivity of the double bond, making it susceptible to specific catalytic approaches.

Q2: Which types of catalytic reactions are commonly performed on molecules with gem-difluoroalkene groups?

A2: Common catalytic reactions for substrates containing a gem-difluoroalkene group include:

  • Catalytic Hydrogenation: Reduction of the carbon-carbon double bond.

  • Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds at the double bond, often utilizing palladium-based catalysts.[1][2]

  • Hydrofunctionalization: Addition of various functionalities across the double bond.

Q3: What are the initial recommended catalysts for cross-coupling reactions with this compound?

A3: For palladium-catalyzed cross-coupling reactions, a common starting point is a Pd(0) source with a suitable phosphine ligand. Catalyst systems like Pd(dba)₂/dppe (Tris(dibenzylideneacetone)dipalladium(0)/1,2-Bis(diphenylphosphino)ethane) have been shown to be effective for the cross-coupling of gem-difluoroalkenes.[1] The choice of ligand is crucial and may require screening to optimize results.[3][4]

Q4: Can the carboxylic acid group interfere with catalytic reactions at the double bond?

A4: Yes, the carboxylic acid group can potentially coordinate to the metal center of the catalyst, which may influence its activity or lead to undesired side reactions. In some cases, it may be advantageous to protect the carboxylic acid group (e.g., as an ester) before performing the catalytic reaction at the double bond.

Q5: Are there specific safety precautions to consider when working with fluorinated compounds in catalytic reactions?

A5: Fluorinated compounds can sometimes decompose under harsh reaction conditions, potentially releasing fluoride ions or other corrosive fluorine-containing byproducts. It is important to work in a well-ventilated fume hood and use compatible reactor materials. Additionally, be aware that fluoride ions can potentially deactivate certain catalysts.

Troubleshooting Guides

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.1a. Ensure the use of a reliable palladium precatalyst or proper in situ generation of the active Pd(0) species.[4] 1b. Use fresh, high-purity reagents and solvents.
2. Inappropriate ligand.2. Screen a variety of phosphine ligands (e.g., dppe, XPhos, SPhos) to find one that is effective for this specific substrate.[3]
3. Catalyst poisoning.3a. Purify starting materials to remove potential catalyst poisons. 3b. Consider that fluoride ions released from the substrate could be deactivating the catalyst; the use of additives may be necessary.
Low Yield 1. Suboptimal reaction conditions.1a. Optimize reaction temperature, time, and concentration. 1b. Vary the base and solvent combination.
2. Competing side reactions.2. Analyze the reaction mixture to identify byproducts. Consider protecting the carboxylic acid group.
Poor Selectivity 1. Isomerization or side reactions of the double bond.1. Adjust the ligand and reaction conditions to favor the desired product.
Troubleshooting Catalytic Hydrogenation
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Hydrogenation 1. Insufficient catalyst activity.1a. Increase catalyst loading. 1b. Screen different catalysts (e.g., Rhodium or Iridium on carbon may be effective for fluorinated carboxylic acids).[5]
2. Low hydrogen pressure.2. Increase the hydrogen pressure within the safe limits of the equipment.
Decomposition of Starting Material 1. Harsh reaction conditions.1. Lower the reaction temperature and/or pressure.
2. Catalyst incompatibility.2. Try a different catalyst system that is milder.

Experimental Protocols & Data

While specific, detailed experimental protocols for this compound are not widely available in the literature, the following tables provide representative conditions for analogous transformations on gem-difluoroalkenes, which can serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Palladium-Catalyzed Hiyama Cross-Coupling of a gem-Difluoroalkene [1]

ParameterCondition
Substrate Tetrasubstituted gem-difluoroalkene
Catalyst Pd(dba)₂
Ligand dppe
Reagent Organosilicon reagent
Additive TBAF
Solvent Toluene
Temperature 80 °C
Time 12 h
Yield Up to 96%
Diastereoselectivity >99:1

Table 2: Representative Conditions for Hydrogenation of a Fluorine-Containing Carboxylic Acid [5]

ParameterCondition
Substrate Trifluoroacetic acid
Catalyst 5% Rhodium on carbon
Phase Vapor phase
Temperature 125 °C
Pressure Atmospheric pressure
H₂:Substrate Ratio ~10:1
Conversion ~1.4%

Visualizations

Experimental_Workflow General Experimental Workflow for Catalytic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup A Select Substrate & Coupling Partner B Choose Catalyst, Ligand, & Solvent A->B Consider Compatibility C Dry Glassware & Purge with Inert Gas B->C D Assemble Reaction Under Inert Atmosphere C->D E Add Reagents (Solvent, Substrate, etc.) D->E F Add Catalyst/Ligand E->F G Heat to Desired Temperature & Stir F->G H Monitor Reaction (TLC, GC/MS, NMR) G->H Periodic Sampling I Quench Reaction H->I Upon Completion J Workup & Purification (Extraction, Chromatography) I->J K Characterize Product J->K

Caption: General experimental workflow for catalytic reactions.

Troubleshooting_Tree Troubleshooting Palladium Cross-Coupling Reactions cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low or No Product Formation CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckLigand Is the Ligand Appropriate? CheckCatalyst->CheckLigand Yes UsePrecatalyst Use a Precatalyst CheckCatalyst->UsePrecatalyst No CheckPurity Are Reagents Pure? CheckLigand->CheckPurity Yes ScreenLigands Screen Ligands CheckLigand->ScreenLigands No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Yes PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No OptimizeSolvent Change Solvent/Base OptimizeTemp->OptimizeSolvent OptimizeConc Vary Concentration OptimizeSolvent->OptimizeConc RunKinetics Run Kinetic Analysis OptimizeConc->RunKinetics

Caption: Decision tree for troubleshooting Pd cross-coupling.

References

Validation & Comparative

comparing 4,5,5-trifluoropent-4-enoic acid with other fluorinated monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and therapeutics, fluorinated monomers are indispensable building blocks for creating polymers with unique and highly desirable properties. The strategic incorporation of fluorine atoms into a monomer's structure can dramatically alter its chemical and physical characteristics, leading to enhanced thermal stability, chemical resistance, and specific surface properties. This guide provides an objective comparison of 4,5,5-trifluoropent-4-enoic acid with other commercially available fluorinated acrylic monomers, namely 2,2,2-trifluoroethyl methacrylate (TFEMA) and 2,2,2-trifluoroethyl acrylate (TFEA).

While this compound is noted for its potential application in polymer electrolytes for lithium-ion batteries, publicly available experimental data on its performance is limited.[1] Therefore, this guide will focus on a detailed comparison with well-characterized alternatives, TFEMA and TFEA, to provide a valuable resource for researchers and developers in selecting the appropriate fluorinated monomer for their specific application.

Physicochemical Properties of Selected Fluorinated Monomers

A fundamental comparison begins with the intrinsic properties of the monomers themselves. These properties influence their reactivity in polymerization and the ultimate characteristics of the resulting polymer.

PropertyThis compound2,2,2-Trifluoroethyl Methacrylate (TFEMA)2,2,2-Trifluoroethyl Acrylate (TFEA)
Molecular Formula C5H5F3O2[1]C6H7F3O2C5H5F3O2
Molecular Weight 154.09 g/mol [1]168.11 g/mol 154.09 g/mol
Boiling Point 205.1±40.0 °C (Predicted)[1]59 °C at 100 mmHg[2]-
Density 1.336±0.06 g/cm³ (Predicted)[1]1.181 g/mL at 25 °C[2]1.403 g/mL at 25 °C
Refractive Index (n20/D) -1.361[2]1.411

Performance Characteristics of Polymers Derived from Fluorinated Monomers

The true utility of these monomers is realized in their polymeric forms. The following tables summarize key performance data for the corresponding homopolymers, offering insights into their suitability for various applications.

Thermal Properties

Thermal stability is a critical parameter for materials used in demanding environments, such as in batteries or medical devices.

PropertyPoly(this compound)Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)Poly(2,2,2-trifluoroethyl acrylate) (PTFEA)
Glass Transition Temp. (Tg) Data not available66-108 °C[3]~ -10 °C[4]
Thermal Decomposition (TGA) Data not availableStable up to ~220-295 °C[3]Data not available
Surface Properties

The surface energy of a polymer dictates its wettability and adhesive properties, which are crucial for applications such as coatings and biomedical implants.

PropertyPoly(this compound)Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)Poly(2,2,2-trifluoroethyl acrylate) (PTFEA)
Water Contact Angle Data not availableDecreases with increasing thickness[5]Can be tuned by copolymerization[6]
Electrochemical Properties for Battery Applications

For applications in energy storage, the electrochemical stability and ionic conductivity of the polymer electrolyte are paramount.

PropertyPolymer Electrolyte with Poly(this compound)Polymer Electrolyte with Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)Polymer Electrolyte with Poly(2,2,2-trifluoroethyl acrylate) (PTFEA)
Ionic Conductivity Data not availableLower than non-fluorinated analogs[7]Data not available
Electrochemical Stability Window Data not availableCan be influenced by the polymer scaffold[7]Up to 5.9 V in some copolymer systems[1]

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. Below are representative protocols for the synthesis and polymerization of fluorinated acrylic monomers.

General Synthesis of Fluorinated Acrylate Monomers

Fluorinated acrylates like TFEMA can be synthesized via esterification of methacryloyl chloride with the corresponding fluorinated alcohol.[2]

Protocol:

  • In a reaction vessel equipped with a stirrer and cooling system, dissolve 2,2,2-trifluoroethanol and triethylamine in a suitable solvent.

  • Slowly add methacryloyl chloride to the solution while maintaining a low temperature.

  • Allow the reaction to proceed for several hours at room temperature.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the organic phase with a mild acid, followed by a mild base, and then with brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure and purify the resulting monomer by distillation.

Free Radical Polymerization of Fluorinated Acrylates

A common method for polymerizing fluorinated acrylates is free-radical polymerization.

Protocol:

  • Dissolve the fluorinated acrylate monomer (e.g., TFEMA) in a suitable solvent (e.g., toluene) in a reaction flask.

  • Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).

  • De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) and maintain for several hours.

  • Monitor the polymerization progress by techniques such as NMR or gravimetry.

  • Once the desired conversion is achieved, terminate the polymerization by cooling the reaction mixture.

  • Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

Visualizing Experimental Workflows and Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization s1 Fluorinated Alcohol + Methacryloyl Chloride s2 Esterification Reaction s1->s2 s3 Purification s2->s3 s4 Fluorinated Acrylate Monomer s3->s4 p1 Monomer + Initiator + Solvent s4->p1 p2 Free Radical Polymerization p1->p2 p3 Precipitation p2->p3 p4 Fluorinated Polymer p3->p4 c1 Thermal Analysis (TGA, DSC) p4->c1 c2 Surface Analysis (Contact Angle) p4->c2 c3 Electrochemical Analysis p4->c3

Caption: General workflow for the synthesis, polymerization, and characterization of fluorinated acrylate polymers.

Property_Relationship Monomer Monomer Structure (e.g., Fluorine Content, Functional Groups) Properties Polymer Properties Monomer->Properties Polymerization Polymerization Conditions (e.g., Initiator, Solvent, Temperature) Polymerization->Properties Thermal Thermal Stability (Tg, TGA) Properties->Thermal Surface Surface Properties (Wettability) Properties->Surface Electrochemical Electrochemical Performance Properties->Electrochemical

Caption: Logical relationship between monomer structure, polymerization conditions, and resulting polymer properties.

Conclusion

While this compound presents an interesting option for specialized applications like battery electrolytes, the current lack of comprehensive, publicly available experimental data makes direct performance comparisons challenging. In contrast, fluorinated acrylates such as TFEMA and TFEA are well-characterized, offering a wealth of data for researchers to evaluate their suitability for a wide range of applications, from high-performance coatings to advanced biomedical devices. This guide highlights the importance of considering data availability when selecting a fluorinated monomer and provides a framework for comparing their key performance attributes. Further research into the experimental properties of this compound is necessary to fully assess its potential relative to more established fluorinated monomers.

References

A Spectroscopic Comparison of 4,4,5-Trifluoropent-4-enoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the hypothetical compound 4,4,5-trifluoropent-4-enoic acid with its structural analogs: perfluoro-n-pentanoic acid, (E)-pent-2-enoic acid, and 4,4,5,5,5-pentafluoropentanol. Due to the limited availability of direct experimental data for 4,4,5-trifluoropent-4-enoic acid, its expected spectroscopic characteristics are predicted based on established principles and data from its analogs. This comparison aims to facilitate the identification and characterization of novel fluorinated organic acids.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of 4,4,5-trifluoropent-4-enoic acid and its analogs.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and Multiplicity
4,4,5-Trifluoropent-4-enoic Acid (Predicted) - H2 (α-CH₂): ~2.7 ppm (triplet of triplets) - H3 (β-CH₂): ~3.1 ppm (triplet of quartets) - COOH: ~10-12 ppm (broad singlet)
Perfluoro-n-pentanoic Acid - COOH: ~11-13 ppm (broad singlet)
(E)-Pent-2-enoic Acid - CH₃: 1.09 ppm (triplet) - CH₂: 2.29 ppm (quintuplet) - =CH-CH₂: 5.82 ppm (doublet of triplets) - =CH-COOH: 7.08 ppm (doublet of triplets) - COOH: 12.2 ppm (broad singlet)
4,4,5,5,5-Pentafluoropentanol - CH₂OH: ~3.8 ppm (triplet) - CH₂CH₂OH: ~1.8 ppm (multiplet) - CH₂CF₂: ~2.2 ppm (multiplet) - OH: Variable (broad singlet)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
4,4,5-Trifluoropent-4-enoic Acid (Predicted) - C1 (COOH): ~175 ppm - C2 (α-CH₂): ~30 ppm (triplet) - C3 (β-CH₂): ~35 ppm (quartet) - C4 (=CF₂): ~150 ppm (triplet) - C5 (=CF): Not directly observed in ¹³C{¹H}
Perfluoro-n-pentanoic Acid - C1 (COOH): ~160 ppm - CF₂ groups: ~108-120 ppm (complex multiplets) - CF₃: ~117 ppm (quartet)
(E)-Pent-2-enoic Acid - C1 (COOH): 172.3 ppm - C2 (=CH): 122.0 ppm - C3 (=CH): 148.8 ppm - C4 (CH₂): 25.0 ppm - C5 (CH₃): 12.3 ppm
4,4,5,5,5-Pentafluoropentanol - CH₂OH: ~60 ppm - CH₂CH₂OH: ~25 ppm - CH₂CF₂: ~30 ppm (triplet) - CF₂: ~115 ppm (multiplet) - CF₃: ~118 ppm (quartet)

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm, relative to CFCl₃)
4,4,5-Trifluoropent-4-enoic Acid (Predicted) - -CF=: ~-160 to -170 ppm (doublet of triplets) - =CF₂ (trans to COOH): ~-90 to -100 ppm (doublet) - =CF₂ (cis to COOH): ~-100 to -110 ppm (doublet)
Perfluoro-n-pentanoic Acid - CF₃: ~-81 ppm - CF₂ (adjacent to CF₃): ~-126 ppm - CF₂ (γ to COOH): ~-122 ppm - CF₂ (α to COOH): ~-118 ppm
(E)-Pent-2-enoic Acid Not Applicable
4,4,5,5,5-Pentafluoropentanol - CF₃: ~-84 ppm - CF₂: ~-125 ppm

Table 4: Infrared (IR) Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
4,4,5-Trifluoropent-4-enoic Acid (Predicted) - O-H (stretch, carboxylic acid): 2500-3300 (broad) - C=O (stretch, carboxylic acid): ~1710 - C=C (stretch): ~1650 - C-F (stretch): 1100-1300 (strong, multiple bands)
Perfluoro-n-pentanoic Acid - O-H (stretch, carboxylic acid): 2500-3300 (broad) - C=O (stretch, carboxylic acid): ~1780 - C-F (stretch): 1100-1350 (very strong, multiple bands)
(E)-Pent-2-enoic Acid - O-H (stretch, carboxylic acid): 2500-3300 (broad) - C=O (stretch, conjugated carboxylic acid): ~1695 - C=C (stretch): ~1650 - =C-H (bend): ~980
4,4,5,5,5-Pentafluoropentanol - O-H (stretch, alcohol): 3200-3600 (broad) - C-H (stretch): 2850-3000 - C-F (stretch): 1100-1300 (strong, multiple bands)

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
4,4,5-Trifluoropent-4-enoic Acid (Predicted) 146.02Loss of H₂O, CO, COOH; fragments containing the trifluorovinyl group.
Perfluoro-n-pentanoic Acid 263.98[M-COOH]⁺, [M-CO₂]⁺, loss of CF₂, CF₃.
(E)-Pent-2-enoic Acid 100.05[M-OH]⁺, [M-COOH]⁺.
4,4,5,5,5-Pentafluoropentanol 178.04[M-H₂O]⁺, loss of C₂H₅OH, fragments from cleavage of the C-C bond adjacent to the fluorinated group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired exchange characteristics of the acidic proton.

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR: Acquire the proton-decoupled spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. A common reference standard is CFCl₃ (0 ppm). The spectral width should be set to accommodate the wide chemical shift range of fluorine.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: Place a small amount of the liquid or solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

  • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a background spectrum of the empty accessory for subtraction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds analyzed by GC-MS. Electrospray Ionization (ESI) is typically used for less volatile or thermally labile compounds in LC-MS, often in negative ion mode for carboxylic acids.

  • Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., quadrupole, time-of-flight). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument can be used to determine the exact mass and elemental composition.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis Sample Analyte Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR Processing Spectral Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Analysis Structural Elucidation Processing->Analysis

Caption: Workflow for the spectroscopic analysis of organic compounds.

Structural_Relationships Target 4,4,5-Trifluoropent-4-enoic Acid Analog1 Perfluoro-n-pentanoic Acid Target->Analog1 Varying Fluorination Analog2 (E)-Pent-2-enoic Acid Target->Analog2 Removal of Fluorine Analog3 4,4,5,5,5-Pentafluoropentanol Target->Analog3 Functional Group Modification (Carboxylic Acid to Alcohol)

Fluorinated Polymers Show Promise in Advancing Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Fluorinated polymers are emerging as a significant class of materials in biomedical applications, particularly in drug delivery, offering enhanced properties compared to their non-fluorinated counterparts. The introduction of fluorine into polymer structures can lead to improved metabolic stability, increased lipophilicity, and better bioavailability of encapsulated drugs. This guide provides a comparative overview of the performance of fluorinated polymers, with a focus on their application in drug delivery, supported by experimental data and methodologies. While specific data on polymers derived from 4,5,5-trifluoropent-4-enoic acid is not extensively available in public literature, this guide will draw comparisons from studies on other fluorinated polymers, such as fluorinated poly(lactic-co-glycolic acid) (F-PLGA), to highlight the potential advantages of this class of materials.

Fluorination of polymers can significantly alter their physicochemical properties. For instance, the high electronegativity of fluorine atoms can lead to strong, stable carbon-fluorine bonds, which enhances the thermal and chemical stability of the polymer.[1] This stability can extend the systemic circulation time of drug-loaded nanoparticles.[2][3] Furthermore, the hydrophobic nature of fluorinated chains can help protect encapsulated drugs from degradation and unwanted interactions with proteins or lipids.[2][3]

Comparative Performance of Fluorinated vs. Non-Fluorinated Polymers

To illustrate the impact of fluorination, this section compares the properties of a fluorinated polymer with a widely used non-fluorinated polymer in drug delivery, PLGA.

PropertyStandard PLGAFluorinated PLGA (F-PLGA)Advantage of FluorinationReference
Drug Encapsulation Efficiency StandardEnhanced for hydrophobic and fluorinated drugsImproved loading capacity for specific drug types[4][5]
In Vivo Imaging Not inherently detectable by 19F-MRIDetectable by 19F-MRI for in vivo trackingEnables non-invasive monitoring of drug delivery[6][7]
Drug Release Profile VariableCan be modulated; potentially prolonged releaseTailorable drug release kinetics[6]
Biocompatibility HighHighMaintained biocompatibility[4][7]

Table 1. Comparison of Standard PLGA and Fluorinated PLGA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of experimental protocols for the synthesis and characterization of fluorinated polymers as described in the literature.

Synthesis of Fluorinated PLGA (F-PLGA) Nanoparticles

A common method for preparing F-PLGA nanoparticles is the single emulsion solvent evaporation technique.[6]

  • Polymer Synthesis: Fluorinated poly(lactic-co-glycolic acid) co-polymers are first synthesized through amide-coupling reactions, functionalizing the PLGA with fluorinated molecules.[4]

  • Nanoparticle Formulation: The F-PLGA polymer is dissolved in an organic solvent.

  • Emulsification: The polymer solution is then emulsified in an aqueous solution containing a surfactant to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation, leading to the formation of solid F-PLGA nanoparticles.

  • Purification: The nanoparticles are collected by centrifugation and washed to remove excess surfactant.

In Vitro Drug Release Study

To evaluate the drug release profile of F-PLGA nanoparticles, an in vitro study can be conducted.[6]

  • Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline).

  • Incubation: The dispersion is incubated at a controlled temperature (e.g., 37°C) with constant gentle shaking.

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn.

  • Analysis: The concentration of the released drug in the samples is quantified using a suitable analytical technique, such as HPLC.

  • Data Analysis: The cumulative percentage of drug release is plotted against time.

Visualizing Synthesis and Application

Diagrams illustrating the synthesis process and a conceptual workflow for drug delivery can aid in understanding the technology.

SynthesisWorkflow cluster_synthesis F-PLGA Synthesis cluster_nanoparticle Nanoparticle Formulation PLGA PLGA Polymer CouplingReaction Amide Coupling PLGA->CouplingReaction FluorinatedMolecule Fluorinated Molecule FluorinatedMolecule->CouplingReaction F_PLGA F-PLGA Polymer CouplingReaction->F_PLGA Emulsification Emulsification F_PLGA->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation F_PLGA_NP F-PLGA Nanoparticles SolventEvaporation->F_PLGA_NP DrugDeliveryWorkflow cluster_delivery Drug Delivery Process Injection Administration of Drug-Loaded F-PLGA Nanoparticles Circulation Systemic Circulation Injection->Circulation Accumulation Tumor Accumulation (EPR Effect) Circulation->Accumulation Internalization Cellular Internalization Accumulation->Internalization Release Drug Release Internalization->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

References

A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Pentenoic Acids in a Drug Development Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive molecules is paramount. This guide provides a comparative study of trifluoromethylated and non-fluorinated pentenoic acids, summarizing their key differences in physicochemical properties, metabolic stability, and biological activity. The inclusion of a trifluoromethyl (CF3) group, a common strategy in medicinal chemistry, can significantly alter a molecule's profile, often leading to enhanced therapeutic potential.

The introduction of a trifluoromethyl group can increase metabolic stability and modulate the biological activity of pentenoic acid analogs. Non-fluorinated pentenoic acids, such as 2-propyl-4-pentenoic acid (4-ene VPA), are known to undergo β-oxidation, which can lead to the formation of reactive metabolites.[1] In contrast, fluorination at the α-position has been shown to prevent metabolism via this pathway.[1] While direct comparative experimental data for a trifluoromethylated pentenoic acid is limited, the known effects of the CF3 group suggest a significant impact on its properties. The CF3 group is a strong electron-withdrawing group that can increase the lipophilicity and metabolic stability of a compound.[2]

This guide will delve into the synthesis, comparative biological evaluation, and potential signaling pathways affected by these two classes of compounds, providing valuable insights for their application in drug discovery and development.

Physicochemical and Metabolic Profile Comparison

PropertyNon-Fluorinated Pentenoic Acid (e.g., 2-propyl-4-pentenoic acid)Trifluoromethylated Pentenoic Acid (Predicted)Reference
Metabolism Undergoes extensive phase II metabolism, primarily through glucuronidation and conjugation with L-glutamine. It is also subject to β-oxidation, which can lead to toxic metabolites.Expected to have increased metabolic stability and be resistant to β-oxidation due to the presence of the trifluoromethyl group. The primary metabolic pathways may shift towards other conjugation reactions.[1]
Lipophilicity (LogP) The LogP value for 4-pentenoic acid is approximately 0.8.The trifluoromethyl group is known to increase lipophilicity. Therefore, the LogP value is expected to be higher than its non-fluorinated counterpart.[2][3]
pKa The pKa of a typical carboxylic acid is around 4-5.The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa.
Toxicity The β-oxidation of 2-propyl-4-pentenoic acid can lead to the formation of a reactive diene metabolite, (E)-2-propyl-2,4-pentadienoic acid, which is associated with hepatotoxicity.By blocking β-oxidation, trifluoromethylation is predicted to reduce or eliminate the formation of toxic metabolites, potentially leading to a safer profile.[1]

Experimental Protocols

Synthesis of Pentenoic Acid Analogs

Synthesis of 2-propyl-4-pentenoic acid (Non-Fluorinated Analog):

A common method for the synthesis of 2-propyl-4-pentenoic acid involves the alkylation of a malonic ester.[4]

  • Condensation: Diethyl malonate is reacted with allyl chloride in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction is typically carried out at a controlled temperature of 20-40°C for 2-4 hours to yield 2-allyl diethyl malonate.

  • Saponification and Decarboxylation: The resulting 2-allyl diethyl malonate is then saponified using a strong base (e.g., NaOH or KOH) followed by acidification and decarboxylation to yield 2-propyl-4-pentenoic acid.

Synthesis of 5,5,5-Trifluoropentanoic Acid (Trifluoromethylated Analog):

A practical, gram-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported, which can be adapted for the synthesis of 5,5,5-trifluoropentanoic acid.[1]

  • Preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride: This intermediate is prepared from Ac-AA through hydrolysis with 6 N hydrochloric acid at 100°C for 4 hours.

  • Dynamic Kinetic Resolution: The racemic amino acid is then subjected to dynamic kinetic resolution to obtain the desired enantiomer. For the synthesis of the simple carboxylic acid without the amino group, alternative synthetic routes starting from trifluoromethylated building blocks would be employed.

Cellular Uptake Assay

The cellular uptake of pentenoic acid analogs can be assessed using a fluorescent probe-based assay.

  • Cell Culture: Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) are seeded in a 96-well black, clear-bottom plate and cultured to confluence.

  • Fatty Acid Loading: Cells are incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled pentenoic acid) in the presence or absence of the test compounds (trifluoromethylated or non-fluorinated pentenoic acids) for a specified time.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of the test compounds indicates competitive uptake.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the pentenoic acid analogs can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated and non-fluorinated pentenoic acids for 24-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.[5]

Signaling Pathways and Mechanisms

Fatty acids are known to act as signaling molecules and can modulate various cellular pathways. A key mechanism is their interaction with and activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and inflammation.[6][7] Both perfluorinated and natural fatty acids have been shown to activate PPARα and PPARγ.[6][8]

The metabolic fate of pentenoic acids is also a critical aspect of their biological effects. Non-fluorinated pentenoic acids can enter the fatty acid β-oxidation pathway, a mitochondrial process that breaks down fatty acids to generate energy.

Below are Graphviz diagrams illustrating the general pathways of fatty acid metabolism and PPAR signaling.

Fatty_Acid_Metabolism Fatty Acid (extracellular) Fatty Acid (extracellular) Fatty Acid (intracellular) Fatty Acid (intracellular) Fatty Acid (extracellular)->Fatty Acid (intracellular) Transport Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid (intracellular)->Fatty Acyl-CoA Activation Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP)

Fatty Acid Metabolism Pathway

PPAR_Signaling Fatty Acid Fatty Acid PPAR PPAR Fatty Acid->PPAR Ligand Binding PPAR-RXR Heterodimer PPAR-RXR Heterodimer PPAR->PPAR-RXR Heterodimer RXR RXR RXR->PPAR-RXR Heterodimer PPRE PPRE (DNA) PPAR-RXR Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates Biological Effects Biological Effects Target Gene Transcription->Biological Effects Leads to

PPAR Signaling Pathway

Conclusion

The strategic incorporation of a trifluoromethyl group into the pentenoic acid scaffold presents a promising avenue for the development of novel therapeutic agents. The predicted increase in metabolic stability and the potential to circumvent the formation of toxic metabolites associated with non-fluorinated analogs are significant advantages. Further experimental studies are warranted to directly compare the biological activities and detailed metabolic profiles of trifluoromethylated pentenoic acids with their non-fluorinated counterparts. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative investigations, which will be crucial for advancing our understanding and application of these compounds in drug discovery.

References

The Strategic Application of Fluorinated Carboxylic Acid Bioisosteres in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a frequent component of pharmacophores, often presents challenges related to metabolic instability and limited membrane permeability. The replacement of this functional group with a bioisostere is a common strategy to overcome these hurdles. This guide provides a comparative analysis of 4,5,5-trifluoropent-4-enoic acid and other fluorinated analogs as carboxylic acid bioisosteres, contrasting their performance with non-fluorinated alternatives.

The incorporation of fluorine into drug candidates can significantly alter their physicochemical properties, including acidity (pKa) and lipophilicity (logD), which in turn influences their pharmacokinetic and pharmacodynamic profiles. While specific case studies on this compound are limited in publicly available research, its structure represents a valuable example of a fluorinated analog of a carboxylic acid. This guide will, therefore, focus on the broader class of terminally trifluorinated alkenoic acids and related fluorinated bioisosteres for which comparative data is available.

Physicochemical Properties: A Comparative Analysis

The decision to employ a carboxylic acid bioisostere is often driven by the need to modulate acidity and lipophilicity to improve drug-like properties. The following table summarizes key physicochemical parameters for representative fluorinated and non-fluorinated carboxylic acid bioisosteres.

Compound/BioisostereStructure/ExamplepKalogD7.4Permeability (Papp, 10-6 cm/s)Reference(s)
Reference Carboxylic Acid Benzoic Acid4.20-1.33Low[1][2]
This compound C5H5F3O2N/A0.8 (XLogP3)N/A[]
Fluorinated Alcohol Bioisostere 2,2,2-Trifluoroethanol12.40.3High[4][5]
Tetrazole 5-Phenyl-1H-tetrazole4.5-4.91.2Moderate[1][6]
Acyl Sulfonamide N-Benzoylbenzenesulfonamide4-51.5Moderate to High[1][7]
Hydroxamic Acid Benzohydroxamic acid8.80.7Moderate[1]

Experimental Protocols

Synthesis of a Fluorinated Carboxylic Acid Analog (General Protocol)

While a specific protocol for this compound is not detailed in the search results, a general approach for the synthesis of similar fluorinated compounds can be outlined. For instance, the synthesis of 2,4,5-trifluorophenylacetic acid involves a multi-step process.[8]

Step 1: Condensation 2,4,5-trifluoronitrobenzene is condensed with diethyl malonate in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide, or sodium methoxide).[8]

Step 2: Hydrolysis, Acidification, and Decarboxylation The resulting diethyl 2,5-difluoro-4-nitrophenylmalonate undergoes hydrolysis, followed by acidification and decarboxylation to yield 2,5-difluoro-4-nitrophenylacetic acid.[8]

Step 3: Reduction The nitro group of 2,5-difluoro-4-nitrophenylacetic acid is reduced to an amino group, for example, through catalytic hydrogenation using a palladium on carbon catalyst.[8]

Step 4: Diazotization and Fluorination The amino group is then converted to a fluorine atom via a diazotization reaction followed by fluorination.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.[9][10][11][12]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • DMSO for compound dissolution

  • UV-Vis plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilute the stock solution to the desired concentration (e.g., 10 µM) in PBS.

  • Coat the membrane of the donor plate with 5 µL of the artificial membrane solution.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Add 150 µL of the diluted test compound solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 5 to 18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Visualizing the Impact of Bioisosteric Replacement

The strategic replacement of a carboxylic acid with a bioisostere can influence how a drug candidate interacts with its biological target. This can be conceptualized as a workflow for lead optimization.

Lead_Optimization_Workflow cluster_0 Initial Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Property Evaluation cluster_3 Optimized Candidate Lead Lead with Carboxylic Acid (e.g., Poor Permeability) Bioisostere Replace COOH with Fluorinated Bioisostere (e.g., this compound moiety) Lead->Bioisostere Fluorination Strategy NonFluorinated Replace COOH with Non-Fluorinated Bioisostere (e.g., Tetrazole) Lead->NonFluorinated Alternative Strategy Physicochemical Assess Physicochemical Properties (pKa, logD) Bioisostere->Physicochemical NonFluorinated->Physicochemical InVitro In Vitro Assays (e.g., PAMPA, Target Binding) Physicochemical->InVitro Optimized Optimized Lead Candidate (Improved Drug-like Properties) InVitro->Optimized

Caption: Lead optimization workflow using bioisosteric replacement.

This workflow illustrates the decision-making process in medicinal chemistry, where a lead compound with a problematic carboxylic acid moiety is modified with either a fluorinated or non-fluorinated bioisostere. The resulting analogs are then evaluated for their physicochemical and biological properties to identify an optimized drug candidate.

Signaling Pathway Context: Enzyme Inhibition

Fluorinated compounds are often designed as enzyme inhibitors. The rationale behind this is that the strong electron-withdrawing nature of fluorine can mimic the transition state of an enzymatic reaction, leading to tight binding to the active site.

Enzyme_Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition Mechanism Enzyme Enzyme Product Product Enzyme->Product Catalysis Blocked Inhibited Enzyme-Inhibitor Complex Enzyme->Blocked Substrate Substrate Substrate->Enzyme Inhibitor Fluorinated Bioisostere (Transition-State Analog) Inhibitor->Blocked Blocked->Product

Caption: Mechanism of enzyme inhibition by a fluorinated bioisostere.

In this simplified pathway, the fluorinated bioisostere acts as a transition-state analog, binding to the enzyme's active site and forming a stable, inhibited complex. This prevents the natural substrate from binding and being converted to the product, thereby blocking the enzymatic pathway.

References

Navigating the Data Gap: A Comparative Cross-Validation of 4,5,5-Trifluoropent-4-enoic Acid Through Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the preclinical assessment of novel chemical entities is the availability of robust, cross-validated experimental data. For 4,5,5-trifluoropent-4-enoic acid, a compound of interest in drug development, a comprehensive public dataset detailing its biological activities and offering a direct comparison with established alternatives is currently wanting. This guide addresses this informational gap by providing a comparative analysis of its structural and functional analogs for which experimental data is available. By examining these related compounds, researchers can infer potential biological activities, formulate experimental hypotheses, and design targeted validation studies for this compound.

This guide presents a cross-validation of this compound by leveraging experimental data from its non-fluorinated counterpart, 4-pentenoic acid, and by considering structure-activity relationships observed in other short-chain perfluorinated carboxylic acids. This analog-based approach provides a foundational framework for researchers and drug development professionals to anticipate the compound's behavior and to design further empirical investigations.

Comparative Analysis of this compound and Its Analogs

To construct a predictive profile for this compound, we will compare its known physicochemical properties with the biological data of two key analog classes:

  • 4-Pentenoic Acid : The direct non-fluorinated structural analog.

  • Short-Chain Perfluorinated Carboxylic Acids (PFCAs) : Analogs that share the fluorination feature and offer insights into the effects of fluorine substitution.

Property/ActivityThis compound4-Pentenoic AcidShort-Chain Perfluorinated Carboxylic Acids (Various)
Molecular Formula C₅H₅F₃O₂C₅H₈O₂Varies (e.g., C₄H₅F₃O₂ for 4,4,4-trifluorobutanoic acid)
Molecular Weight 154.09 g/mol 100.12 g/mol Varies
Known Application Preparation of polymer electrolyte for lithium-ion batteryFlavoring ingredient, inhibitor of fatty acid oxidation.[1][2][3]Industrial applications, environmental contaminants.
Biological Activity No data availableHypoglycemic, fatty acid oxidation inhibitor, thiolase inhibitor.[4][5]Cytotoxicity is chain length-dependent; can induce apoptosis.[6]
Mechanism of Action UnknownInhibits mitochondrial metabolism.[1]Structure-activity relationship observed in cytotoxicity.[6]

In-Depth Look at Analog-Based Experimental Data

4-Pentenoic Acid: The Non-Fluorinated Backbone

4-Pentenoic acid serves as a crucial baseline for understanding the potential metabolic effects of its fluorinated counterpart. Experimental studies have demonstrated its role as an inhibitor of fatty acid oxidation.[2][5] Specifically, it has been shown to inhibit thiolase in rat heart mitochondria.[5] This activity is linked to its ability to induce hypoglycemia by reducing gluconeogenesis and promoting glucose utilization.[5]

Experimental Protocol: Inhibition of Fatty Acid Oxidation in Rat Heart Mitochondria

A common method to assess the inhibition of fatty acid oxidation involves the use of isolated mitochondria.

  • Mitochondrial Isolation : Rat heart tissue is homogenized, and mitochondria are isolated through differential centrifugation.

  • Substrate Incubation : Isolated mitochondria are incubated with a radiolabeled fatty acid substrate (e.g., [¹⁴C]-palmitate) in the presence and absence of the test compound (4-pentenoic acid).

  • Measurement of Oxidation : The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites over time.

  • Data Analysis : The inhibitory effect of the compound is calculated by comparing the rate of oxidation in its presence to the control (vehicle-treated) group.

Perfluorinated Carboxylic Acids (PFCAs): The Impact of Fluorination

Studies on various PFCAs reveal a distinct structure-activity relationship concerning their cytotoxicity. Research on human colon carcinoma (HCT116) cells has shown that the cytotoxic effect (measured as EC₅₀) increases with the length of the fluorocarbon chain.[6] While these compounds are not direct structural analogs in their entirety, they provide valuable insight into how the presence of fluorine can influence biological activity. It is plausible that the trifluoromethyl group in this compound could confer unique properties not observed in its non-fluorinated counterpart.

Experimental Protocol: In Vitro Cytotoxicity Assay

A standard protocol to evaluate the cytotoxicity of PFCAs is the MTT or WST-1 assay.

  • Cell Culture : Human cell lines (e.g., HCT116) are cultured in appropriate media and conditions.

  • Compound Exposure : Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment : A reagent such as MTT or WST-1 is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product.

  • Quantification : The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis : The EC₅₀ value (the concentration at which 50% of cell viability is lost) is calculated from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further aid in the conceptualization of experimental designs and potential mechanisms of action, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow.

Hypothetical Signaling Pathway for a Fluorinated Fatty Acid Analog 4,5,5-trifluoropent-4-enoic_acid This compound Metabolic_Enzyme Metabolic Enzyme (e.g., Thiolase) 4,5,5-trifluoropent-4-enoic_acid->Metabolic_Enzyme Inhibition Metabolic_Pathway Fatty Acid Oxidation Metabolic_Enzyme->Metabolic_Pathway Catalyzes Cellular_Effect Altered Energy Metabolism Metabolic_Pathway->Cellular_Effect Leads to Downstream_Signaling Downstream Signaling (e.g., AMPK activation) Cellular_Effect->Downstream_Signaling Triggers

Caption: Hypothetical pathway of this compound.

General Experimental Workflow for Analog-Based Assessment Start Identify Analogs Data_Mining Mine Literature for Experimental Data Start->Data_Mining Protocol_Extraction Extract Experimental Protocols Data_Mining->Protocol_Extraction SAR_Analysis Analyze Structure-Activity Relationships Data_Mining->SAR_Analysis Hypothesis Formulate Hypothesis for Target Compound Protocol_Extraction->Hypothesis SAR_Analysis->Hypothesis Experiment_Design Design In Vitro/In Vivo Validation Studies Hypothesis->Experiment_Design End Experimental Validation Experiment_Design->End

References

Safety Operating Guide

Proper Disposal of 4,5,5-trifluoropent-4-enoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4,5,5-trifluoropent-4-enoic acid is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this halogenated organic acid waste stream effectively. Due to its corrosive nature and potential for environmental persistence as a per- and polyfluoroalkyl substance (PFAS), this chemical requires careful handling and disposal through an approved hazardous waste management program.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

II. Waste Collection and Storage

Proper segregation and labeling of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Collection Protocol:

  • Select an Appropriate Waste Container: Use a clean, dry, and compatible container. High-density polyethylene (HDPE) or other fluorinated plastic containers are recommended. Avoid metal containers due to the acidic nature of the compound.

  • Label the Container: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., corrosive).

  • Segregate the Waste: This compound is a halogenated organic acid . It must be collected separately from non-halogenated organic waste, bases, and oxidizers.[1]

  • Keep Containers Closed: Securely cap the waste container when not in use to prevent the release of vapors.

III. Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain. As a fluorinated organic compound, it is considered a "forever chemical" that can persist in the environment.[2]

The required disposal method is through an approved waste disposal plant. [2]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Incineration: The typical disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle the hazardous decomposition products.[2]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: Use a commercial absorbent material, sand, or earth to contain the spill. Do not use combustible materials.

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

V. Summary of Key Disposal Information

The following table summarizes the essential information for the proper disposal of this compound.

ParameterGuideline
Waste Classification Halogenated Organic Acid, Corrosive
Primary Disposal Method Incineration via an approved hazardous waste facility[2]
Incompatible Wastes Non-halogenated organics, bases, strong oxidizing agents
Recommended Container Labeled, sealed, and compatible plastic container (e.g., HDPE)
PPE Requirement Chemical goggles, resistant gloves, lab coat/apron
Spill Cleanup Absorb with inert material, collect as hazardous waste

VI. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound waste ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe container Select labeled, compatible waste container (HDPE) ppe->container collect Collect waste in designated 'Halogenated Organic Acid' container container->collect segregate Segregate from: - Non-halogenated organics - Bases - Oxidizers collect->segregate store Store container in a cool, dry, well-ventilated area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor store->contact_ehs incineration Arrange for pickup and disposal via high-temperature incineration contact_ehs->incineration end End: Waste properly disposed incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4,5,5-Trifluoropent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of 4,5,5-trifluoropent-4-enoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar fluorinated carboxylic acids and general chemical safety principles. A conservative approach is strongly advised.

Immediate Safety Precautions

Hazard Summary: While specific toxicological data for this compound is limited, it should be handled as a potentially corrosive and toxic substance. Similar fluorinated organic acids can cause severe skin and eye burns, respiratory irritation, and may be harmful if ingested.[1][2][3] Thermal decomposition may produce hazardous gases such as hydrogen fluoride (HF).[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving is recommended. Use a chemical-resistant outer glove (e.g., neoprene or thick nitrile) over a thinner nitrile inner glove.[5][6] Always consult the glove manufacturer's resistance chart.Provides robust protection against direct skin contact and potential chemical permeation.
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards are required.[5] A face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a splash hazard.[5][7]Protects against splashes that can cause severe eye damage.[1][2]
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[5][8] Long pants and closed-toe, chemical-resistant shoes are mandatory.[5][8]Protects skin from accidental spills and splashes.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2][4][9]Prevents respiratory irritation and potential systemic toxicity from inhalation.[2]

Chemical and Physical Properties

The following table summarizes available and predicted data for this compound.

Property Value Source
Molecular Formula C5H5F3O2BOC Sciences[]
Molecular Weight 154.09 g/mol BOC Sciences[]
Boiling Point 205.1±40.0 °C (Predicted)BOC Sciences[]
Density 1.336±0.06 g/cm³ (Predicted)BOC Sciences[]

Operational and Disposal Plans

Experimental Protocol: Safe Handling in a Laboratory Setting

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
  • All work with this compound must be performed in a properly functioning chemical fume hood.[4][9]
  • Keep the fume hood sash at the lowest practical height.

2. Donning Personal Protective Equipment (PPE):

  • Don all required PPE as outlined in the table above before entering the designated work area.
  • Inspect gloves for any signs of degradation or puncture before use.[5][6]

3. Handling and Dispensing:

  • Keep the container of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][9]
  • When dispensing, use caution to avoid splashing.
  • If the compound is a solid, avoid generating dust.[4]

4. Spill Response:

  • In the event of a small spill inside a chemical fume hood, absorb the material with a neutral absorbent material (e.g., vermiculite or sand).
  • For larger spills, evacuate the area and follow the emergency procedures outlined in the spill response workflow below.[2]
  • Do not use combustible materials, such as paper towels, for initial spill absorption.

5. Waste Disposal:

  • All waste contaminated with this compound should be considered hazardous waste.
  • Collect all waste in a designated, properly labeled, and sealed container.
  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2] Do not pour down the drain.[2]

6. Decontamination:

  • After handling, thoroughly wash hands with soap and water.
  • Decontaminate all work surfaces and equipment.
  • Remove and wash contaminated clothing before reuse.[1][3]

Emergency Response Workflow: Chemical Spill

SpillResponse start Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate IMMEDIATE ACTION assess Assess the Spill (Size and Location) evacuate->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Is it small and contained? large_spill Large or Uncontained Spill assess->large_spill Is it large or outside hood? ppe_check Ensure Proper PPE is Worn small_spill->ppe_check Yes contact_ehs Contact Emergency Personnel (EHS/Safety Office) large_spill->contact_ehs Yes contain Contain Spill with Absorbent Material ppe_check->contain collect Collect and Bag Contaminated Materials contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end End of Response dispose->end secure_area Secure the Area Prevent Entry contact_ehs->secure_area secure_area->end

Caption: Logical workflow for responding to a chemical spill.

References

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